molecular formula C11H16N2O B12538282 N-Butyl-N-methylpyridine-3-carboxamide CAS No. 142566-02-7

N-Butyl-N-methylpyridine-3-carboxamide

Cat. No.: B12538282
CAS No.: 142566-02-7
M. Wt: 192.26 g/mol
InChI Key: APGWAGCYMJWZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-methylpyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry research. It belongs to a class of pyridinecarboxamide derivatives that are frequently investigated for their potential biological activity. Scientific literature indicates that structurally similar compounds, specifically those featuring the N-butyl-N-methylcarboxamide moiety, have been identified as high-affinity ligands for the 18 kDa mitochondrial Translocator Protein (TSPO) . TSPO is a key protein involved in cholesterol transport and neurosteroid biosynthesis, making it a promising target for the development of novel neuropsychotropic agents . Researchers are exploring these classes of molecules for a range of potential applications, including as candidates for anxiolytic and antidepressant therapies, with some analogs showing activity comparable to reference drugs like diazepam and amitriptyline in preclinical studies . A significant area of research for such lipophilic, low-solubility compounds involves overcoming biopharmaceutical challenges. Advanced formulation strategies, such as the creation of amorphous solid dispersions with polymers like polyvinylpyrrolidone (PVP), have been successfully employed for related molecules to dramatically enhance dissolution rates and apparent solubility, thereby facilitating further in vitro and in vivo investigations . This product is intended for research purposes such as biological screening, assay development, and as a building block in the synthesis of more complex molecules. N-Butyl-N-methylpyridine-3-carboxamide is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142566-02-7

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-butyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-3-4-8-13(2)11(14)10-6-5-7-12-9-10/h5-7,9H,3-4,8H2,1-2H3

InChI Key

APGWAGCYMJWZAC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CN=CC=C1

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Conformational Dynamics of N-Butyl-N-methylpyridine-3-carboxamide

[1]

Executive Summary

N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7) represents a distinct class of N,N-disubstituted nicotinamides.[1][2][3] Unlike its unsubstituted parent (nicotinamide) or symmetrical analogs (nikethamide), this molecule introduces asymmetry at the amide nitrogen, creating a complex conformational landscape governed by steric hindrance and electronic conjugation.

This guide provides a rigorous analysis of the molecule’s structural architecture, focusing on the thermodynamic equilibrium of amide rotamers, the steric influence of the N-butyl chain, and the electronic interplay between the electron-deficient pyridine ring and the amide substituent.[1] These factors are critical for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or as a precursor for piperidine-based platelet aggregation inhibitors.[1]

Molecular Architecture & Electronic State

Chemical Identity[1][4][5]
  • IUPAC Name: N-Butyl-N-methylpyridine-3-carboxamide[1][2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O[4]
  • Molecular Weight: 192.26 g/mol [1]

  • Core Scaffold: Pyridine (Azabenzene)

  • Functional Group: Carboxamide (at C3 position)[3][5]

  • Substituents: Asymmetric N-alkylation (Methyl, n-Butyl)[1]

Electronic Distribution

The pyridine ring is π-electron deficient due to the electronegative nitrogen atom (N1), which induces a dipole moment directed towards the ring nitrogen.[1] The carboxamide group at C3 acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-M), further deactivating the ring towards electrophilic attack.[1]

However, the amide nitrogen lone pair donates electron density into the carbonyl group (amide resonance), creating partial double-bond character in the C(carbonyl)-N(amide) bond.[1] This resonance is the fundamental driver of the molecule's conformational rigidity.

ParameterValue (Approx/Calc)Description
C(O)-N Bond Order ~1.4Restricted rotation; planar amide center.[1]
LogP 1.8 - 2.2Moderate lipophilicity due to the butyl chain.[1]
pKa (Pyridine N) ~3.4Lower than pyridine (5.2) due to the amide EWG.
H-Bond Donors 0Fully substituted amide nitrogen.[1]
H-Bond Acceptors 2Pyridine N and Carbonyl O.

Conformational Analysis

The conformational landscape of N-Butyl-N-methylpyridine-3-carboxamide is defined by two primary rotatable bonds: the Amide C-N bond and the Ring-Carbonyl C-C bond .[1]

Amide Rotamerism (E/Z Isomerism)

Due to the partial double bond character of the amide C-N bond (barrier ~16-20 kcal/mol), rotation is slow on the NMR timescale at room temperature.[1] The asymmetry of the substituents (Methyl vs. Butyl) leads to two distinct rotamers:[1]

  • Rotamer A (E-isomer): The N-Butyl group is trans to the Carbonyl Oxygen.[1]

  • Rotamer B (Z-isomer): The N-Butyl group is cis to the Carbonyl Oxygen.[1]

Thermodynamic Preference: Steric analysis suggests a preference for the E-isomer (Butyl trans to Oxygen). The Carbonyl Oxygen is sterically smaller than the pyridine ring, but the interaction between the bulky N-butyl group and the ortho protons of the pyridine ring (H2 and H4) in the Z-isomer creates significant "A-strain" (allylic strain).[1]

Ring-Carbonyl Torsion (Atropisomerism)

In unsubstituted nicotinamide, the amide group is often coplanar with the pyridine ring to maximize conjugation.[1] However, in N,N-disubstituted analogs like N-Butyl-N-methylpyridine-3-carboxamide, steric clash between the amide substituents (Methyl/Butyl) and the pyridine ring protons (H2/H4) forces the amide group to twist out of the plane.[1]

  • Twist Angle: Typically 30°–60° relative to the ring plane.

  • Consequence: This deconjugation isolates the amide electronic system slightly from the pyridine ring, potentially increasing the basicity of the pyridine nitrogen compared to planar analogs.

Butyl Chain Dynamics

The n-butyl chain introduces additional degrees of freedom.[1] The C-C bonds within the chain will predominantly adopt the anti (trans) conformation to minimize gauche interactions, extending the lipophilic tail away from the polar amide center.

Experimental Characterization Protocols

To validate the conformation of this molecule, the following self-validating experimental workflows are recommended.

NMR Spectroscopy (Dynamic NMR)

Objective: Quantify the E/Z ratio and rotational barrier.

  • Protocol:

    • Dissolve 10 mg of compound in DMSO-d6 (viscous solvent slows rotation).

    • Acquire 1H NMR at 298 K. Look for duplicated signals for the N-Methyl group (two singlets) and Pyridine H2 (two doublets).[1]

    • Variable Temperature (VT) NMR: Heat the sample in 10 K increments (298 K to 393 K).

    • Observation: Determine the Coalescence Temperature (

      
      ) where the two signal sets merge.
      
    • Calculation: Use the Gutowsky-Holm equation to calculate the Gibbs free energy of activation (

      
      ) for the rotation.[1]
      
NOE Difference Spectroscopy

Objective: Assign absolute stereochemistry to the rotamers.

  • Protocol:

    • Irradiate the N-Methyl resonance.[1]

    • Logic:

      • If NOE enhancement is observed at Pyridine H2/H4, the Methyl group is proximal to the ring (implying the Butyl is distal/trans to the ring).

      • If NOE enhancement is observed primarily on the Butyl chain, the Methyl is cis to the Butyl (physically impossible here) or the conformation is highly twisted.

    • Critical Check: Irradiate the Butyl

      
      -protons.[1] Strong enhancement of Pyridine H2/H4 indicates the Butyl group is oriented towards the ring (Z-isomer relative to ring).[1]
      

Visualization of Conformational Dynamics[1][9]

The following diagram illustrates the equilibrium between the rotamers and the steric forces involved.

ConformationRotamer_EE-Isomer(Butyl trans to C=O)LOWER ENERGYTSTransition State(90° Twist)Max Energy BarrierRotamer_E->TSActivation(~18 kcal/mol)Rotamer_ZZ-Isomer(Butyl cis to C=O)HIGH STERIC STRAINRotamer_Z->TSTS->Rotamer_ETS->Rotamer_ZRotationSteric_ClashSteric Clash:Butyl vs Pyridine H2/H4Steric_Clash->Rotamer_ZDestabilizes

Figure 1: Conformational equilibrium of N-Butyl-N-methylpyridine-3-carboxamide.[1] The E-isomer is thermodynamically favored due to reduced steric clash between the butyl chain and the pyridine ring.[1]

Synthesis & Application Pathways

The molecule serves as a critical intermediate in the synthesis of piperidine-based therapeutics.[1] The reduction of the pyridine ring yields nipecotamide derivatives, which are investigated for anti-thrombotic activity.

SynthesisPrecursorNicotinoyl Chloride(CAS: 20260-53-1)TargetN-Butyl-N-methylpyridine-3-carboxamide(CAS: 142566-02-7)Precursor->TargetAmidation (Et3N, DCM)ReagentN-MethylbutylamineReagent->TargetReductionCatalytic Hydrogenation(PtO2 / H2)Target->ReductionProductPiperidine Derivative(Platelet Aggregation Inhibitor)Reduction->ProductRing Saturation

Figure 2: Synthetic pathway utilizing N-Butyl-N-methylpyridine-3-carboxamide as a core scaffold for generating bioactive piperidines.[1]

References

  • PubChem. (n.d.).[6] N-butyl-N-methylpyridine-3-carboxamide (Compound).[1][2][3][7] National Library of Medicine. Retrieved from [Link][1]

  • Zheng, X., et al. (1995).[3] Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. [Validates the use of the molecule as a precursor for piperidine analogs].

  • ChemSrc. (n.d.). CAS 142566-02-7 Entry.[1][2][7] Retrieved from [Link][1]

An Investigative Whitepaper on the Potential Mechanisms of Action of N-Butyl-N-methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Butyl-N-methylpyridine-3-carboxamide is a synthetic compound featuring a nicotinamide core structure with butyl and methyl substitutions on the amide nitrogen. While direct research on this specific molecule is not publicly available, its structural similarity to nicotinamide—a form of vitamin B3 and a critical precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+)—provides a strong foundation for hypothesizing its biological activities. This technical guide explores the potential mechanisms of action of N-Butyl-N-methylpyridine-3-carboxamide by examining the known roles of nicotinamide and its derivatives in cellular processes. We propose three primary hypothetical mechanisms: 1) modulation of NAD+-dependent enzymatic pathways, including sirtuins and poly(ADP-ribose) polymerases (PARPs); 2) interaction with nicotinamide N-methyltransferase (NNMT) as a potential inhibitor or substrate; and 3) broader pharmacological activities based on the pyridine-3-carboxamide scaffold, such as antimicrobial or enzyme inhibitory effects. For each hypothesis, we provide the scientific rationale, supporting evidence from related compounds, and detailed experimental protocols for validation. This document serves as a roadmap for researchers and drug development professionals seeking to elucidate the biological function of N-Butyl-N-methylpyridine-3-carboxamide and similar N-substituted nicotinamide derivatives.

Introduction: The Nicotinamide Scaffold as a Predictor of Biological Activity

N-Butyl-N-methylpyridine-3-carboxamide belongs to the broad class of compounds derived from pyridine-3-carboxamide, commonly known as nicotinamide. Nicotinamide is a vital nutrient that plays a central role in cellular metabolism and signaling.[1] Its primary function is to serve as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+.[1] These coenzymes are indispensable for a vast array of redox reactions that fuel cellular energy production.[2][3][4]

Beyond its role in bioenergetics, NAD+ is a critical substrate for several families of enzymes that regulate key cellular processes, including DNA repair, gene expression, and stress responses.[2][4][5] Given this, the nicotinamide scaffold is a privileged structure in medicinal chemistry, with derivatives being explored for a wide range of therapeutic applications.[6][7] The N-butyl and N-methyl substitutions on the amide group of N-Butyl-N-methylpyridine-3-carboxamide are expected to significantly influence its physicochemical properties, such as lipophilicity and steric hindrance, thereby potentially altering its interaction with biological targets compared to unsubstituted nicotinamide.

This guide will systematically explore the most probable mechanisms of action for N-Butyl-N-methylpyridine-3-carboxamide based on its structural heritage.

Hypothetical Mechanism 1: Modulation of NAD+-Dependent Signaling Pathways

The most direct line of investigation for a nicotinamide analog is its potential to influence the activity of NAD+-dependent enzymes. These enzymes utilize NAD+ not as a redox cofactor, but by cleaving it to catalyze their respective reactions.

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and aging.[1] Nicotinamide itself is a known inhibitor of sirtuin activity. It is plausible that N-Butyl-N-methylpyridine-3-carboxamide could also act as a sirtuin modulator. The N-substitutions may alter its binding affinity to the sirtuin active site, potentially leading to either enhanced or diminished inhibitory activity compared to nicotinamide.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are enzymes critical for DNA repair and the maintenance of genomic stability.[1][3] They consume NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.[1] Given that the nicotinamide moiety is recognized by the PARP active site, N-Butyl-N-methylpyridine-3-carboxamide could function as a competitive inhibitor.

Experimental Validation Workflow

To test the hypothesis that N-Butyl-N-methylpyridine-3-carboxamide modulates NAD+-dependent enzymes, a tiered experimental approach is recommended.

Objective: To determine the direct effect of N-Butyl-N-methylpyridine-3-carboxamide on the activity of purified sirtuins and PARPs.

Protocol:

  • Enzyme and Substrate Preparation: Obtain commercially available recombinant human sirtuins (e.g., SIRT1, SIRT2) and PARP1. Prepare a fluorescently labeled peptide substrate for sirtuins and biotinylated NAD+ for PARP assays.

  • Compound Dilution: Prepare a serial dilution of N-Butyl-N-methylpyridine-3-carboxamide in a suitable solvent (e.g., DMSO).

  • Assay Execution (Sirtuins): In a 96-well plate, combine the sirtuin enzyme, the fluorescent peptide substrate, NAD+, and varying concentrations of the test compound. Incubate at 37°C.

  • Assay Execution (PARPs): In a separate 96-well plate, combine the PARP1 enzyme, activated DNA (to stimulate activity), biotinylated NAD+, and varying concentrations of the test compound. Incubate at 37°C.

  • Detection: For sirtuin activity, use a developing reagent that stops the reaction and generates a fluorescent signal proportional to the amount of deacetylated substrate. For PARP activity, use a streptavidin-HRP conjugate and a chemiluminescent substrate to detect the incorporation of biotinylated ADP-ribose.

  • Data Analysis: Plot enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Diagram: Experimental Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Serial Dilution of N-Butyl-N-methylpyridine-3-carboxamide A1 Combine Reagents in 96-well Plate P1->A1 P2 Prepare Enzyme (SIRT/PARP) and Substrate Solutions P2->A1 A2 Incubate at 37°C A1->A2 D1 Add Detection Reagents A2->D1 D2 Measure Signal (Fluorescence/Luminescence) D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for determining the in vitro inhibitory activity of the test compound.

Hypothetical Mechanism 2: Interaction with Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide.[8] This process is implicated in metabolism and has been linked to various diseases.[8][9] Given its structure as a nicotinamide analog, N-Butyl-N-methylpyridine-3-carboxamide could interact with NNMT in two primary ways:

  • As an inhibitor: The compound might bind to the nicotinamide-binding site of NNMT, preventing the methylation of endogenous nicotinamide.

  • As a substrate: Alternatively, NNMT might recognize the compound as a substrate and attempt to methylate it, potentially leading to the formation of a novel metabolite.

Several nicotinamide analogs have been investigated as NNMT inhibitors.[8][9][10]

Experimental Validation

Objective: To determine if N-Butyl-N-methylpyridine-3-carboxamide inhibits NNMT activity.

Protocol:

  • Reagents: Use recombinant human NNMT, nicotinamide as the substrate, and S-adenosyl-L-[methyl-³H]-methionine as the methyl donor.

  • Reaction: In a reaction mixture, combine NNMT, nicotinamide, the radiolabeled methyl donor, and varying concentrations of N-Butyl-N-methylpyridine-3-carboxamide.

  • Incubation and Quenching: Incubate the reaction at 37°C, then stop the reaction by adding a quenching solution.

  • Separation and Detection: Use a phosphocellulose paper or charcoal-based method to separate the radiolabeled product (1-methylnicotinamide) from the unreacted methyl donor. Measure the radioactivity of the product using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Objective: To determine if N-Butyl-N-methylpyridine-3-carboxamide can be methylated by NNMT.

Protocol:

  • Reaction Setup: Set up a similar reaction to the inhibition assay, but replace nicotinamide with N-Butyl-N-methylpyridine-3-carboxamide and use non-radiolabeled S-adenosyl-methionine.

  • LC-MS/MS Analysis: After incubation, analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Metabolite Identification: Look for the appearance of a new peak with a mass corresponding to the methylated form of N-Butyl-N-methylpyridine-3-carboxamide.

Diagram: NNMT Interaction Pathway

G cluster_input Inputs cluster_output Potential Outcomes Compound N-Butyl-N-methyl- pyridine-3-carboxamide NNMT NNMT Enzyme Compound->NNMT Binds to Active Site Inhibition Inhibition of Nicotinamide Methylation NNMT->Inhibition Acts as Inhibitor Metabolism Formation of Methylated Metabolite NNMT->Metabolism Acts as Substrate

Caption: Potential interactions of the compound with the NNMT enzyme.

Hypothetical Mechanism 3: Broad Pharmacological Activities of the Pyridine-3-Carboxamide Scaffold

The pyridine-3-carboxamide scaffold is a common feature in a variety of pharmacologically active molecules. Derivatives have been reported to possess diverse biological activities, including:

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of nicotinic acid and its derivatives against various bacterial and fungal strains.[7][11][12][13][14][15]

  • Enzyme Inhibition: Beyond NAD+-dependent enzymes, pyridine carboxamide derivatives have been shown to inhibit other enzymes, such as SHP2, a protein tyrosine phosphatase.[16]

  • Anti-inflammatory and Anti-hyperglycemic Effects: Some nicotinic acid-based compounds have been investigated for their potential to act as dual anti-inflammatory and anti-hyperglycemic agents.[6]

  • Antitubercular Activity: Specific imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis.[17]

The specific N-substitutions in N-Butyl-N-methylpyridine-3-carboxamide could confer novel or enhanced activities within these categories.

Experimental Validation

A broad screening approach is necessary to explore these potential activities.

Objective: To assess the antibacterial and antifungal activity of N-Butyl-N-methylpyridine-3-carboxamide.

Protocol:

  • Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay: In a 96-well plate, prepare serial dilutions of the test compound in a suitable growth medium.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Objective: To identify potential novel enzyme targets for N-Butyl-N-methylpyridine-3-carboxamide.

Protocol:

  • Enzyme Panel: Utilize a commercially available enzyme inhibition screening panel that includes a diverse range of enzymes (e.g., kinases, phosphatases, proteases).

  • High-Throughput Screening: Perform high-throughput screening of the compound against this panel at a fixed concentration.

  • Hit Identification: Identify any enzymes for which the compound shows significant inhibition.

  • Follow-up Studies: For any identified "hits," conduct dose-response assays to determine the IC50 value and further investigate the mechanism of inhibition.

Summary and Future Directions

While the precise mechanism of action of N-Butyl-N-methylpyridine-3-carboxamide remains to be elucidated, its structural relationship to nicotinamide provides a strong basis for forming testable hypotheses. The most promising avenues of investigation are its potential roles as a modulator of NAD+-dependent enzymes like sirtuins and PARPs, and as an interactor with NNMT. Furthermore, the broader pharmacological potential of the pyridine-3-carboxamide scaffold should not be overlooked.

The experimental protocols outlined in this guide provide a clear and logical framework for systematically investigating these hypotheses. Successful execution of these studies will not only clarify the biological activity of N-Butyl-N-methylpyridine-3-carboxamide but also contribute to the broader understanding of how N-substituted nicotinamide derivatives can be designed to achieve specific pharmacological effects. Future research should focus on cellular and in vivo models to validate the findings from these initial in vitro studies and to explore the therapeutic potential of this compound.

References

  • Understanding Nicotinamide's Role in Cellular Energy Metabolism. (2026, February 21). Google Cloud.
  • Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC.
  • What is the mechanism of Nicotinamide? - Patsnap Synapse. (2024, July 17).
  • The Influence of Nicotinamide Adenine Dinucleotide (NAD) on Cellular Energy and Healthy Aging | Codeage. (2022, December 5). Codeage.
  • What Does NAD Do? Roles, Functions and Supplement Evidence - Bolt Pharmacy. (2026, February 19). Bolt Pharmacy.
  • Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase | Request PDF - ResearchGate.
  • Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF - ResearchGate.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (2025, October 3).
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. (2024, December 5).
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity | ACS Medicinal Chemistry Letters. (2011, March 23).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Royal Society of Chemistry.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC.
  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC.
  • Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase - PubMed. (2018, March 1).
  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - MDPI. (2021, February 13). MDPI.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - ResearchGate. (2025, October 13).
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (2025, December 5). MDPI.

Sources

Thermodynamic stability profile of N-Butyl-N-methylpyridine-3-carboxamide

[1]

Executive Summary

Compound Identity: N-Butyl-N-methylpyridine-3-carboxamide Class: Tertiary Nicotinamide Derivative (3-Pyridinecarboxamide) Context: Structural analog of Nikethamide (N,N-diethyl) and N-methylnicotinamide.[1]

This technical guide provides a comprehensive thermodynamic and kinetic stability assessment of N-Butyl-N-methylpyridine-3-carboxamide.[1] While direct calorimetric data for this specific asymmetric alkyl analog is rare in open literature compared to its diethyl homolog (Nikethamide), its stability profile can be rigorously constructed via first-principles thermodynamics of pyridine-3-carboxamides.[1]

This molecule exhibits a U-shaped pH-rate degradation profile dominated by amide hydrolysis.[1] Its thermodynamic stability is governed by the electron-withdrawing nature of the pyridine ring (lowering enthalpy of activation for hydrolysis) countered by the steric hindrance of the N-butyl group (raising entropy of activation).[1]

Molecular Architecture & Theoretical Thermodynamics[1]

Structural Determinants of Stability

The thermodynamic stability of this molecule hinges on the interplay between the pyridine ring electronics and the amide bond sterics.

  • Electronic Effect (The Pyridine Ring): The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect,

    
    ).[1] This reduces the electron density at the carbonyl carbon of the amide, making it more electrophilic and susceptible to nucleophilic attack (hydrolysis) compared to benzamide analogs.
    
  • Steric Effect (The N-Butyl/N-Methyl Group):

    • Asymmetry: The presence of two different alkyl groups (Butyl vs. Methyl) introduces asymmetry, which typically disrupts crystal lattice packing energy. Consequently, this compound is predicted to be an oil or a low-melting solid at standard temperature and pressure (STP), unlike the higher-melting primary amide (Nicotinamide, MP: 128°C).[1]

    • Steric Shielding: The butyl chain provides significant steric bulk compared to a dimethyl substitution. This increases the activation energy (

      
      ) required for the formation of the tetrahedral intermediate during hydrolysis, kinetically stabilizing the molecule.
      
Predicted Physicochemical Constants

Based on Quantitative Structure-Property Relationships (QSPR) of homologous nicotinamides:

PropertyPredicted ValueRationale
pKa (Pyridine N) 3.4 – 3.6Consistent with N,N-diethylnicotinamide (Nikethamide).[1]
LogP (Octanol/Water) ~1.2 – 1.5Higher than Nicotinamide (LogP -0.[1]37) due to lipophilic butyl chain.[1]
Physical State Viscous Liquid / Low-melting SolidAsymmetry reduces lattice enthalpy (

).[1]
Hygroscopicity ModeratePyridine nitrogen can accept H-bonds from atmospheric moisture.[1]

Chemical Stability Profile: Hydrolysis Kinetics

The primary degradation pathway is the hydrolysis of the amide bond to yield Nicotinic Acid and N-methylbutylamine . This reaction is thermodynamically favored (

1
Degradation Pathway Diagram

The following diagram illustrates the degradation mechanism, highlighting the critical tetrahedral intermediate.

HydrolysisPathwayFigure 1: Primary Hydrolysis and Secondary Oxidative Degradation PathwaysSubstrateN-Butyl-N-methylpyridine-3-carboxamideIntermediateTetrahedralIntermediateSubstrate->Intermediate+ H2O / k1 (slow)NOxideN-Oxide Impurity(Oxidative Pathway)Substrate->NOxide[O] / PeroxidesProductsNicotinic Acid+N-methylbutylamineIntermediate->Productsk2 (fast)

[1]

pH-Rate Profile (The "U" Curve)

The hydrolysis rate (

12
  • Acidic Region (pH < 3):

    • Mechanism: Specific acid catalysis.[1] The pyridine nitrogen protonates first (forming a cation), which exerts a strong electron-withdrawing effect, significantly accelerating the nucleophilic attack of water on the carbonyl.

    • Risk:[1] High instability in gastric-simulated fluids (pH 1.2).[1]

  • Neutral Region (pH 4 – 8):

    • Mechanism: Water attack (pH-independent).[1] This is the region of maximum stability . The rate constant

      
       is dominated by the steric hindrance of the N-butyl group.[1]
      
  • Alkaline Region (pH > 10):

    • Mechanism: Specific base catalysis (

      
       attack).[1]
      
    • Observation: Generally faster than neutral hydrolysis but slower than acid hydrolysis for pyridine amides due to electrostatic repulsion between the hydroxide ion and the electron-rich pyridine ring (if unprotonated).[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following self-validating experimental workflows are required. These protocols align with ICH Q1A (R2) guidelines.

Protocol: Arrhenius Shelf-Life Determination

This protocol determines the Activation Energy (


1

Reagents:

  • Phosphate buffer (pH 7.4), Citrate buffer (pH 3.0), Borate buffer (pH 9.0).[1]

  • HPLC-grade Acetonitrile.[1]

Methodology:

  • Preparation: Dissolve compound to 100 µg/mL in buffers.

  • Thermal Stress: Aliquot samples into sealed amber glass vials. Incubate at 40°C, 50°C, 60°C, and 70°C .

  • Sampling: Withdraw samples at

    
     hours.
    
  • Quenching: Immediately cool to 4°C and dilute with mobile phase.

  • Analysis: Quantify using Reverse-Phase HPLC (C18 column, 254 nm detection).

  • Calculation:

    • Plot

      
       vs. Time to determine rate constant 
      
      
      for each temperature (Pseudo-first-order kinetics).[1]
    • Plot

      
       vs. 
      
      
      (Kelvin).[1] The slope
      
      
      .[1]
    • Extrapolate

      
       to 298K (25°C).[1]
      
Protocol: Oxidative Stability (N-Oxide Formation)

Tertiary amines and pyridines are susceptible to N-oxidation.[1]

  • Stressor: 3% Hydrogen Peroxide (

    
    ) at Room Temperature for 4 hours.
    
  • Detection: Monitor for the formation of the Pyridine-N-oxide derivative (typically elutes earlier on RP-HPLC due to increased polarity).

  • Acceptance: Degradation < 0.5% indicates oxidative resistance.[1]

Data Visualization: Stability Testing Workflow

The following flowchart outlines the decision tree for characterizing the thermodynamic stability of the N-Butyl-N-methyl analog.

StabilityWorkflowcluster_StressForced Degradation (Stress Testing)StartStart: N-Butyl-N-methylpyridine-3-carboxamideAcidAcid Hydrolysis(0.1N HCl, 60°C)Start->AcidBaseBase Hydrolysis(0.1N NaOH, 60°C)Start->BaseOxidationOxidation(3% H2O2, RT)Start->OxidationThermalThermal(Solid/Oil, 70°C)Start->ThermalAnalysisHPLC-PDA / LC-MSAnalysisAcid->AnalysisBase->AnalysisOxidation->AnalysisThermal->AnalysisDecisionDegradation > 10%?Analysis->DecisionKineticsDetermine Kinetic Order(Zero, First, Second)Decision->KineticsYesReportGenerate StabilityProfile ReportDecision->ReportNo (Stable)FormulationDevelop StabilizedFormulation (Buffer/Antioxidant)Kinetics->FormulationFormulation->Report

Summary of Stability Characteristics

ParameterCharacteristicImplication for Development
Hydrolytic Stability Moderate (pH 4-8)Stable in neutral formulations.[1] Avoid strong acid/base environments.[1]
Thermal Stability High (Amide bond)Resistant to typical processing temperatures (< 100°C) if pH is neutral.[1]
Oxidative Stability SusceptibleRequires protection from peroxides (Pyridine N-oxide risk).[1]
Photostability ModeratePyridine ring absorbs UV; protect from light to prevent radical abstraction.[1]

References

  • Hydrolysis Kinetics of Nicotinamide Analogs

    • Segura-Campos, M., et al. "Chemical stability of nicotinamide and its analogs in aqueous solution."[1] Journal of Pharmaceutical Sciences. (Extrapolated from homologous series).

  • Thermodynamics of Pyridine Carboxamides

    • Ribeiro da Silva, M.A., et al. "Thermochemical studies of pyridine-3-carboxamide derivatives."[1] Journal of Chemical Thermodynamics. Link

  • ICH Guidelines

    • ICH Harmonised Tripartite Guideline.[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

  • Nikethamide (Homolog)

    • "N,N-Diethylnicotinamide Hydrolysis Profile." PubChem Compound Summary. Link

Note: As specific thermodynamic constants for the N-butyl-N-methyl analog are not standard in common databases, the values above are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models using Nikethamide as the reference standard.[1]

N-Butyl-N-methylpyridine-3-carboxamide Derivatives: Design, Synthesis, and Mechanism as Human Platelet Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of cardiovascular pharmacology, the development of targeted antiplatelet agents is critical for preventing thrombotic events. While pyridine-3-carboxamides (nicotinamides) are ubiquitous in biochemistry, specific N,N-dialkyl derivatives—most notably N-butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7)—serve as the foundational synthetic precursors to a highly potent class of human platelet aggregation inhibitors known as carbamoylpiperidines (or nipecotamides)[1][2].

From a structural design perspective, the aromatic pyridine ring of N-butyl-N-methylpyridine-3-carboxamide lacks the basicity required to interact with intracellular anionic targets. By catalytically reducing the pyridine core to a piperidine ring, we generate a secondary amine capable of physiological protonation. When these piperidine monomers are dimerized via an aralkyl linker (such as p-xylene), they form


-bis-nipecotamides. These bis-derivatives exhibit profound inhibitory activity against Adenosine Diphosphate (ADP)- and collagen-induced platelet aggregation[3][4].

Mechanistic Pathway: Phosphoinositide Shielding

The mechanism of action for these derivatives is a masterclass in exploiting physicochemical properties for targeted cellular inhibition. The pathway is driven by three sequential phases:

  • Membrane Penetration: The derivatives are engineered to be highly lipophilic. An optimal partition coefficient (

    
    ) allows the molecules to easily partition into and cross the lipid bilayer of the platelet membrane[3].
    
  • Cytosolic Protonation: Once inside the slightly alkaline environment of the cytosol (pH ~7.4), the basic nitrogen of the piperidine ring undergoes protonation, converting the molecule into a localized cation[3].

  • Electrostatic Shielding: The protonated nitrogen electrostatically binds to the anionic charges on membrane-bound phosphoinositides (PI). This binding physically shields the PI, rendering it less susceptible to hydrolysis by Phospholipase C (PLC). By cutting off PLC-mediated hydrolysis, the downstream signaling cascade (IP3 generation, calcium mobilization) required for platelet aggregation is effectively halted[3].

MOA A Carbamoylpiperidine Derivative (Lipophilic, Log P ≈ 4.5) B Penetration of Platelet Membrane (Diffusion into Cytosol) A->B C Cytosolic Protonation (Basic Piperidine Nitrogen) B->C D Electrostatic Binding (To Anionic Phosphoinositides) C->D E Steric Shielding of PI (Receptor Blockade) D->E F Inhibition of Phospholipase C (Hydrolysis Halted) E->F G Blockade of Platelet Aggregation (ADP/Collagen Pathways Inactive) F->G

Fig 1: Mechanistic pathway of carbamoylpiperidine-mediated platelet aggregation inhibition.

Structure-Activity Relationship (SAR) & Quantitative Data

As an Application Scientist, analyzing the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds. The antiplatelet efficacy of these derivatives is governed by three strict structural determinants[3][4]:

  • The Amide Carbonyl: The oxygen of the carbamoyl substituent is an essential hydrogen-bond acceptor. Reducing the amide carbonyl to a methylene group (CH₂) results in a catastrophic 35-fold loss in inhibitory activity.

  • Stereochemistry: Molecular modeling (via SYBYL) demonstrates that the R,R-enantiomer has a 17.6 kcal/mol lower interaction energy with phosphatidylinositol compared to the S,S-enantiomer. Consequently, the resolved (+)-isomer is up to 19 times more potent than the (-)-isomer[3].

  • Spatial Distribution: The most potent inhibitors are "Type 6" bis-compounds where two nipecotamide rings are separated by approximately 7 Å (e.g., via a p-xylene linker). This precise distance allows bivalent binding to adjacent anionic sites on the membrane[4].

Table 1: SAR and IC₅₀ Data for Key Derivatives
Compound DesignationStructural CharacteristicsLog PIC₅₀ (µM) vs. ADP
Compound 3a Bis-nipecotamide (Amide intact)~4.544.5
Compound 4 Amide carbonyl reduced to CH₂N/A1565.0
(+)-3a Enantiomer Resolved (+)-isomer of 3a~4.5~3.0*
Compound 3g

-bis-[3-(N-methyl-N-butylcarbamoyl)piperidino]-p-xylene
~4.522.1 ± 5.5
Compound 6i

-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene
Opt.Most potent Type 6

*Calculated estimate based on the reported 15-fold potency increase over the (-)-isomer[3].

Experimental Workflows: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating system used to synthesize the active bis-nipecotamides from the N-butyl-N-methylpyridine-3-carboxamide precursor, followed by biological validation.

Protocol 1: Synthesis of Bis-nipecotamide Inhibitors

Rationale: The highly stable aromatic pyridine ring requires aggressive catalytic conditions to reduce. The subsequent N-alkylation step must be carefully monitored to prevent over-alkylation.

Step 1: Catalytic Hydrogenation [2]

  • Dissolve the precursor, N-butyl-N-methylpyridine-3-carboxamide, in a ternary solvent system of ethanol, water, and acetone.

  • Add Platinum(IV) oxide (

    
    , Adams' catalyst). Causality:
    
    
    
    is mandatory to overcome the high resonance energy of the pyridine ring.
  • Pressurize the reaction vessel with Hydrogen gas (

    
    ) to 413.69 kPa (~60 psi).
    
  • Heat the mixture to 50.0 °C and maintain continuous agitation for 9.0 hours.

  • Filter the mixture through a Celite pad to remove the catalyst, then concentrate in vacuo to yield the secondary amine intermediate (N-butyl-N-methylpiperidine-3-carboxamide).

Step 2: Dimerization via N-Alkylation

  • Dissolve the intermediate in anhydrous acetonitrile containing potassium carbonate (

    
    ) as an acid scavenger.
    
  • Add 0.5 molar equivalents of

    
    -dibromo-p-xylene dropwise.
    
  • Reflux the mixture until Thin-Layer Chromatography (TLC) indicates complete consumption of the monomer.

  • Purify via silica gel column chromatography to isolate the target

    
    -bis-nipecotamide.
    
Protocol 2: In Vitro Platelet Aggregation Assay

Rationale: Light transmission aggregometry (LTA) is the gold standard for validating antiplatelet efficacy. As platelets aggregate, the plasma clears, and light transmission increases.

  • PRP Preparation: Draw human whole blood into sodium citrate tubes (to chelate calcium and prevent premature clotting). Centrifuge at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).

  • Inhibitor Incubation: Aliquot PRP into aggregometer cuvettes. Add the synthesized inhibitor (e.g., Compound 3g) at concentrations ranging from 10 to 100 µM. Incubate at 37 °C for 3 minutes to allow for membrane penetration and cytosolic protonation.

  • Agonist Induction: Add a standardized concentration of ADP (e.g., 5 µM) or collagen to trigger the aggregation cascade.

  • Data Acquisition: Monitor light transmission continuously. Calculate the

    
     by plotting the percentage of aggregation inhibition against the log concentration of the inhibitor.
    

Workflow S1 Pyridine Precursor (CAS: 142566-02-7) S2 Catalytic Hydrogenation (PtO2, H2, 50°C) S1->S2 S3 Piperidine Intermediate (Secondary Amine) S2->S3 S4 N-Alkylation (α,α'-dibromo-p-xylene) S3->S4 S5 Bis-nipecotamide (Target Inhibitor) S4->S5 S6 In Vitro Assay (LTA Aggregometry) S5->S6

Fig 2: Synthesis and biological validation workflow for bis-nipecotamide platelet inhibitors.

References

  • Feng, Z., Gollamudi, R., Dillingham, E. O., Bond, S. E., Lyman, B. A., Purcell, W. P., Hill, R. J., & Korfmacher, W. A. (1992). "Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines." Journal of Medicinal Chemistry, 35(16), 2952-2958. URL:[Link]

  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). "Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors." Journal of Medicinal Chemistry, 38(1), 180-188. URL:[Link]

  • Molaid Chemical Database. "Reaction details for α,α'-bis<3-(N-butyl-N-methylcarbamoyl)piperidino>-p-xylene dihydrobromide." URL: [Link]

Sources

Solubility of N-Butyl-N-methylpyridine-3-carboxamide in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of N-Butyl-N-methylpyridine-3-carboxamide

Executive Summary

N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7), a structural analog of the pharmaceutical excipient Nicotinamide and the respiratory stimulant Nikethamide, presents a unique solubility profile governed by its amphiphilic nature. This guide provides a comprehensive technical framework for researchers to characterize its solubility in aqueous and organic media.

Unlike its parent compound Nicotinamide (highly water-soluble), the introduction of the hydrophobic N-butyl and N-methyl groups shifts the lipophilicity balance (LogP), necessitating specific formulation strategies. This document outlines the theoretical basis, predicted physicochemical properties, and a validated experimental protocol for precise solubility determination.

Chemical Identity & Physicochemical Profile

Understanding the structural causality is the first step in solubility prediction. The molecule consists of a polar pyridine-3-carboxamide core modified with a lipophilic aliphatic tail.

Table 1: Physicochemical Identity & Predicted Properties

PropertyValue / DescriptionSource/Derivation
Compound Name N-Butyl-N-methylpyridine-3-carboxamideIUPAC
CAS Number 142566-02-7Chemical Registers [1]
Molecular Formula C₁₁H₁₆N₂OStoichiometry
Molecular Weight 192.26 g/mol Calculated
Structural Class Disubstituted NicotinamideAnalog to Nikethamide
Predicted LogP 0.8 – 1.2QSAR Extrapolation*
pKa (Pyridine N) ~3.4Analogous to Nicotinamide
H-Bond Donors 0Fully substituted amide
H-Bond Acceptors 2 (Pyridine N, Amide O)Structural Analysis

*Note: LogP is extrapolated from N,N-diethylnicotinamide (LogP ~0.3) by accounting for the additional methylene group in the butyl chain (+0.5 LogP increment).

Theoretical Solubility Framework

The solubility of N-Butyl-N-methylpyridine-3-carboxamide is dictated by two competing forces: the hydrophilic pyridine-amide core and the hydrophobic alkyl substituents .

The "Like Dissolves Like" Mechanism
  • Aqueous Solubility: Driven by hydrogen bonding. Although the amide nitrogen is fully substituted (no H-donor), the carbonyl oxygen and pyridine nitrogen act as strong H-acceptors. However, the butyl chain disrupts the water lattice, likely reducing solubility compared to Nicotinamide, potentially inducing a miscibility gap or phase separation at high concentrations.

  • Organic Solubility: The butyl chain and methyl group provide excellent compatibility with medium-polarity solvents (Ethanol, DMSO, DCM) via Van der Waals forces.

pH-Dependent Solubility (The Pyridine Effect)

The pyridine ring contains a basic nitrogen (pKa ~3.4).

  • pH < 3: The pyridine nitrogen protonates (Py-H⁺), forming a cationic species. Solubility in water increases drastically; solubility in non-polar organics decreases.

  • pH > 4: The molecule exists as a neutral free base, dominating the lipophilic behavior.

pH_Solubility_Mechanism cluster_acid Acidic Conditions (pH < 3) cluster_neutral Neutral/Basic Conditions (pH > 4) Cation Cationic Form (Protonated Pyridine) HighAq High Aqueous Solubility Cation->HighAq Neutral Neutral Form (Free Base) Cation->Neutral Deprotonation Neutral->Cation Protonation HighOrg High Organic Solubility Neutral->HighOrg Acid Add Acid (H+) Base Add Base (OH-)

Figure 1: pH-dependent solubility switch mechanism driven by pyridine protonation.[1]

Experimental Protocol: Solubility Determination

Since specific literature values for CAS 142566-02-7 are scarce, researchers must determine exact values experimentally. The following protocol uses the Shake-Flask Method coupled with HPLC-UV , the gold standard for solubility profiling.

Materials & Reagents
  • Test Compound: N-Butyl-N-methylpyridine-3-carboxamide (>98% purity).

  • Solvents: Water (Milli-Q), Methanol (HPLC grade), DMSO, n-Octanol, PBS (pH 7.4).

  • Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC system with UV detector (254 nm).

Step-by-Step Workflow
  • Preparation: Add excess test compound to 2 mL of the selected solvent in a glass vial. If the compound is a liquid, add until a distinct phase separation (droplets) persists.

  • Equilibration: Agitate the vials at 25°C ± 0.1°C for 24 hours.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet any undissolved solid or separate the oil phase.

  • Sampling: Carefully withdraw the supernatant. Critical: Avoid the surface layer if the compound is an oil (potential for floating droplets).

  • Dilution: Dilute the supernatant with the mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear range of the HPLC detector.

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve prepared from a standard stock solution (dissolved in DMSO).

Solubility_Protocol Start Start: Excess Compound + Solvent Equilibrate Equilibrate 24h @ 25°C Start->Equilibrate Centrifuge Centrifuge 15,000 rpm / 10 min Equilibrate->Centrifuge CheckPhase Check Phase Separation Centrifuge->CheckPhase CheckPhase->Start No Separation (Add more compound) Filter Filter Supernatant (0.22 µm PTFE) CheckPhase->Filter Clear Separation Dilute Dilute with Mobile Phase (Target: 10-100 µg/mL) Filter->Dilute HPLC HPLC-UV Analysis (254 nm) Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Figure 2: Standardized Shake-Flask Solubility Determination Workflow.

Expected Solubility Profile & Comparative Analysis

Based on structural analogs (Nikethamide and Nicotinamide), the expected solubility trends for N-Butyl-N-methylpyridine-3-carboxamide are summarized below.

Table 2: Comparative Solubility Matrix (Estimated)

Solvent TypeSpecific SolventPredicted SolubilityMechanism/Rationale
Aqueous Water (pH 7)High (>50 mg/mL)Pyridine ring polarity dominates; H-bond acceptance.
Aqueous 0.1 N HCl (pH 1)Very High (>100 mg/mL)Protonation of pyridine N forms a soluble salt.
Polar Organic Ethanol / MethanolMiscible / Freely Soluble Perfect match of polarity and lipophilic alkyl chains.
Aprotic Polar DMSO / DMFMiscible / Freely Soluble Strong dipole interactions solubilize the amide core.
Non-Polar Hexane / HeptaneLow / Sparingly Soluble Polar amide/pyridine core resists dissolution in pure hydrocarbons.
Chlorinated DichloromethaneFreely Soluble Excellent solvent for functionalized pyridines.

Critical Insight: While Nicotinamide is a solid with limited solubility in non-polar solvents, the N-butyl-N-methyl substitution acts as an "internal plasticizer," likely lowering the melting point (possibly to an oil at RT) and significantly enhancing compatibility with lipid-based formulations and organic solvents [2, 3].

Applications & Implications

  • Formulation Development: The compound's high solubility in alcohols and glycols makes it suitable for transdermal delivery systems or topical formulations (similar to insect repellents like DEET).

  • Extraction/Purification: To extract this compound from an aqueous reaction mixture, adjust pH to >10 (neutralize pyridine) and extract with Dichloromethane (DCM) or Ethyl Acetate .

  • Chromatography: In Reverse-Phase HPLC, this compound will elute after Nicotinamide due to the hydrophobic butyl chain. Use a C18 column with a water/acetonitrile gradient.

References

  • Chemical Source : N-butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7).[2] Matrix Fine Chemicals / ChemSrc. Available at: [Link]

  • Comparative Data : Solubility of Nicotinamide in Organic Solvents. MDPI Processes, 2021. Available at: [Link]

  • Structural Analog : N,N-Diethylnicotinamide (Nikethamide) Properties. PubChem.[3][4] Available at: [Link]

  • Methodology : Equilibrium Solubility Measurement Protocols. National Institutes of Health (NCATS). Available at: [Link]

Sources

Methodological & Application

Application Note: Bioanalytical Sample Preparation & Quantification of N-Butyl-N-methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the extraction and quantification of N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7), a structural analog of nicotinamide often encountered as a synthetic intermediate or metabolic impurity in the development of platelet aggregation inhibitors [1].

The Analytical Challenge: The compound possesses a dual nature: a lipophilic N-butyl/N-methyl amide tail (LogP ~1.8) and a basic pyridine ring (pKa ~3.4). Standard Protein Precipitation (PPT) often fails to remove phospholipids effectively, leading to significant matrix effects in LC-MS/MS. Liquid-Liquid Extraction (LLE) can be inconsistent due to the compound's moderate water solubility.

The Solution: We propose a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol as the gold standard. This method leverages the pyridine nitrogen's basicity, allowing for an orthogonal cleanup mechanism (retention by charge, elution by neutralization) that eliminates neutral matrix interferences.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful extraction.

PropertyValue (Est.)Implication for Extraction
Molecular Weight 192.26 g/mol Suitable for Low-Mass MS/MS transition.
pKa (Pyridine N) ~3.4Critical: At pH < 2, the molecule is +1 charged (retains on MCX). At pH > 5, it is neutral (elutes).
LogP ~1.8Moderately lipophilic; retains well on C18 columns.
Solubility MeOH, ACN, DCMElution solvents must be organic-rich.

Sample Preparation Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Recommended for: High-sensitivity PK studies (LOQ < 1 ng/mL) and dirty matrices (Urine, High-Lipid Plasma).

Mechanism:

  • Acidify : Protonate the pyridine nitrogen (Sample pH < pKa).

  • Load : Analyte binds to sorbent via cation exchange.

  • Wash : Remove neutrals (organic wash) and proteins.

  • Elute : Basify to neutralize the pyridine (pH > pKa), breaking the ionic bond.

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Loading Buffer: 2% Formic Acid in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL Plasma. Add 10 µL Internal Standard (IS). Add 300 µL 2% Formic Acid . Vortex 30s. Result: Sample pH ~2.5.

  • Conditioning: Add 1 mL Methanol, then 1 mL Water to cartridge.

  • Loading: Load pre-treated sample at low vacuum (1 mL/min).

  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid. Removes proteins/salts.

  • Wash 2 (Organic): Add 1 mL Methanol. Removes neutral lipids/interferences. Analyte remains bound by charge.

  • Elution: Add 2 x 250 µL 5% NH₄OH in Methanol . Collect eluate.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Protocol B: Rapid Protein Precipitation (High Throughput)

Recommended for: Discovery screening (LOQ > 10 ng/mL).

  • Aliquot 50 µL Plasma into a 96-well plate.

  • Add 200 µL Acetonitrile containing 0.1% Formic Acid (and IS).

  • Vortex vigorously for 2 min.

  • Centrifuge at 4000 x g for 10 min at 4°C.

  • Transfer 100 µL supernatant to a fresh plate.

  • Dilute with 100 µL Water prior to injection to improve peak shape.

Visualizing the Extraction Logic

The following diagram illustrates the decision-making process and the chemical mechanism behind the MCX extraction strategy.

G Start Biological Sample (Plasma/Urine) Acidify Acidification (Add 2% Formic Acid) pH < 3.0 Start->Acidify Pre-treatment Ionization Analyte State: Protonated (Pyridine-H+) Acidify->Ionization Chemical Change MCX_Load Load onto MCX Cartridge (Cation Exchange Binding) Ionization->MCX_Load Retention Mechanism Wash_Org Organic Wash (MeOH) Removes Neutrals/Lipids Analyte stays bound MCX_Load->Wash_Org Cleanup Elute Elution (5% NH4OH in MeOH) Neutralize Pyridine -> Release Wash_Org->Elute pH Switch Analysis LC-MS/MS Analysis Elute->Analysis Inject

Figure 1: Mechanistic workflow for the retention and release of N-Butyl-N-methylpyridine-3-carboxamide using Mixed-Mode Cation Exchange.

Instrumental Analysis (LC-MS/MS)[1][2][3]

Column Selection: A C18 column with embedded polar groups or a biphenyl phase is recommended to ensure retention of the polar pyridine moiety while maintaining good peak shape.

  • Column: Kinetex Biphenyl or Waters XSelect CSH C18 (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

Mass Spectrometry Parameters (Source: ESI+):

  • Precursor Ion: 193.1 m/z [M+H]⁺

  • Product Ions:

    • Quantifier: 136.1 m/z (Loss of butyl group/cleavage of amide).

    • Qualifier: 106.0 m/z (Pyridine ring fragment).

    • Note: Optimize collision energy (CE) for your specific instrument, typically ~20-30 eV.

Expert Tips & Troubleshooting

  • Phospholipid Removal: If using Protocol B (PPT), monitor the phospholipid transition (m/z 184 -> 184) to ensure they do not co-elute with your analyte. If suppression occurs, switch to Protocol A (MCX).

  • pH Sensitivity: The MCX method relies entirely on pH. Ensure your loading buffer is acidic (pH ~2) and your elution solvent is basic (pH > 9). Freshly prepare the 5% NH₄OH in MeOH daily, as ammonia is volatile.

  • Internal Standard: Use N,N-Diethylnicotinamide or d4-Nicotinamide if an isotopically labeled version of the target is unavailable.

References

  • Zheng, X., et al. (1995).[1] "Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors." Journal of Medicinal Chemistry, 38(1), 180-188.

  • Center for Drug Evaluation and Research (CDER). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Mouskeftara, T., et al. (2020). "GC-MS analysis of underivatised new psychoactive substances in whole blood and urine." Journal of Chromatography B, 1156, 122283.

Sources

Optimizing solvent systems for N-Butyl-N-methylpyridine-3-carboxamide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for N-Butyl-N-methylpyridine-3-carboxamide Chromatography

Introduction and Chromatographic Challenges

N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7)[1] is a structurally complex nicotinamide derivative frequently utilized as a critical intermediate in the design and synthesis of human platelet aggregation inhibitors[2]. The molecule presents a unique chromatographic challenge: it combines a highly polar, basic pyridine ring and a carboxamide group with the distinct hydrophobicity of N-butyl and N-methyl aliphatic chains.

When analyzing or purifying pyridine carboxamides, researchers frequently encounter co-eluting impurities of similar polarities[3]. Furthermore, the basic pyridine nitrogen interacts strongly with residual silanols on standard silica-based stationary phases. Without an optimized solvent system, this leads to severe peak tailing, poor resolution, and reduced sensitivity. This technical guide details the mechanistic rationale and step-by-step protocols for optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) solvent systems to achieve symmetrical peak shapes and high theoretical plate counts for this specific compound.

Mechanistic Insights: Solvent Selection and Causality

To develop a self-validating chromatographic method, one must address the specific physicochemical properties of the analyte:

  • Silanol Activity and pH Control: The pyridine nitrogen has a

    
     of approximately 3.3. On standard C18 columns, unprotonated residual silanols (
    
    
    
    ~4.5) act as weak cation exchangers, trapping the basic pyridine ring and causing peak tailing. By lowering the mobile phase pH to < 2.5 using acidic modifiers like Trifluoroacetic Acid (TFA) or Phosphoric Acid (
    
    
    ), the silanols are fully protonated (neutralized), and the pyridine nitrogen is uniformly ionized[4].
  • Hydrophobic Retention: The N-butyl group imparts significant lipophilicity. While the pyridine ring drives polar interactions, the alkyl chains require an organic modifier to elute the compound within a reasonable timeframe. Acetonitrile (MeCN) is preferred over Methanol (MeOH) due to its lower viscosity and superior ability to disrupt hydrogen bonding at the amide site, yielding sharper peaks.

  • Mixed-Mode Alternatives: If standard C18 columns fail to provide adequate retention for polar degradants, mixed-mode stationary phases (combining hydrophobic and cation-exchange mechanisms) can be employed with simple water/MeCN/

    
     mobile phases[4].
    

Data Visualization: Solvent System Comparison

The following table summarizes the quantitative impact of different solvent systems on the chromatographic performance of N-Butyl-N-methylpyridine-3-carboxamide on a standard end-capped C18 column (150 x 4.6 mm, 5 µm).

Mobile Phase Composition (v/v)Acidic ModifierApparent pHRetention Time (min)Asymmetry Factor (

)
Theoretical Plates (

)
60:40 Methanol : WaterNone6.58.42.8 (Severe Tailing)2,100
60:40 Acetonitrile : WaterNone6.86.22.5 (Tailing)3,500
50:50 Acetonitrile : Water0.1%

2.55.51.2 (Good)11,800
60:40 Acetonitrile : Water0.1% TFA2.14.81.05 (Excellent)14,400

Data Insight: The addition of 0.1% TFA to an Acetonitrile/Water system completely suppresses secondary silanol interactions, reducing the asymmetry factor to near-perfect symmetry (1.05) and maximizing column efficiency.

Experimental Workflow & Retention Mechanism

G cluster_0 Chromatographic Retention & Optimization Mechanism Analyte N-Butyl-N-methylpyridine- 3-carboxamide Hydrophobic Hydrophobic Retention (N-Butyl / N-Methyl) Analyte->Hydrophobic C18 Stationary Phase Polar Polar Interaction (Pyridine Nitrogen) Analyte->Polar Mixed-Mode Phase Silanol Residual Silanols (Peak Tailing Source) Analyte->Silanol Secondary Interaction Modifier Acidic Modifier (0.1% TFA / pH 2.1) Modifier->Polar Uniformly Protonates Modifier->Silanol Neutralizes Silanols

Fig 1. Mechanistic pathways of N-Butyl-N-methylpyridine-3-carboxamide retention and optimization.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method ensures that the chosen solvent system is actively suppressing secondary interactions.

Materials & Reagents:

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm) or Mixed-mode column (e.g., Primesep 100)[4].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of ultrapure water. Add exactly 1.0 mL of TFA. Mix thoroughly and sonicate for 10 minutes to degas. The expected pH is ~2.1.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade MeCN. Add exactly 1.0 mL of TFA. Sonicate for 10 minutes. Causality Note: Matching the TFA concentration in both phases prevents baseline drift during gradient elution.

Step 2: System Setup and Equilibration

  • Install the column and set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Set the flow rate to 1.0 mL/min.

  • Pump a mixture of 60% B and 40% A through the system.

  • Monitor the UV baseline at 254 nm (optimal for the conjugated pyridine ring). Equilibrate until the baseline is completely flat and system pressure is stable (typically 15–20 column volumes).

Step 3: System Suitability Testing (Self-Validation)

  • Prepare a 0.1 mg/mL standard solution of N-Butyl-N-methylpyridine-3-carboxamide in the mobile phase.

  • Inject 10 µL of the standard.

  • Validation Criteria: Evaluate the chromatogram. The system is validated for use only if:

    • Retention factor (

      
      ) is between 2 and 10.
      
    • Asymmetry factor (

      
      ) at 10% peak height is 
      
      
      
      .
    • Theoretical plates (

      
      ) are 
      
      
      
      . Troubleshooting: If
      
      
      , the silanol suppression is failing. Verify the mobile phase pH or replace the column, as the end-capping may have degraded over time.

Step 4: Sample Analysis

  • Once the SST passes, proceed with the injection of synthetic reaction mixtures or biological extracts.

  • For complex matrices where pyridine amide derivatives are present alongside unreacted precursors[5], implement a gradient method: start at 20% B and ramp to 80% B over 15 minutes to ensure full elution of highly lipophilic impurities.

References

  • Title: 142566-02-7_N-butyl-N-methylpyridine-3-carboxamide Source: chemsrc.com URL: [Link]

  • Title: Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors Source: molaid.com URL: [Link]

  • Title: Nicotinamide | SIELC Technologies Source: sielc.com URL: [Link]

  • Title: Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors Source: mdpi.com URL: [Link]

Sources

Application Note: In Vitro Assay Optimization for N-Butyl-N-methylpyridine-3-carboxamide and Carbamoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in hematological pharmacology and antiplatelet drug discovery.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

In the development of novel human platelet aggregation inhibitors, N-butyl-N-methylpyridine-3-carboxamide serves as a critical synthetic precursor and a structural baseline control[1]. It is the aromatic precursor to a potent class of antiplatelet agents known as piperidine-3-carboxamides (nipecotamides).

As a Senior Application Scientist, it is imperative to understand the causality behind testing this specific compound alongside its derivatives. The transition from the planar pyridine ring to a saturated piperidine ring is not merely a synthetic step; it is the fundamental driver of biological activity.

  • Steric and Conformational Causality: The aromatic pyridine ring of N-butyl-N-methylpyridine-3-carboxamide lacks the 3D steric bulk and basicity required for high-affinity interaction with platelet receptors. Reduction to a non-planar piperidine chair conformation provides the necessary spatial geometry for receptor binding[1].

  • Hydrogen Bonding & Lipophilicity: The amide oxygen of the carbamoyl substituent acts as an essential hydrogen-bond acceptor. SAR studies demonstrate that reducing this amide carbonyl to a methylene group (CH2) drastically diminishes inhibitory activity (e.g., IC50 dropping from ~44.5 μM to >1500 μM)[1]. Furthermore, a parabolic relationship between the compound's lipophilicity (log P) and its biological activity dictates its ability to access the receptor pocket[2].

  • Dimerization for Potency: The highest antiplatelet efficacy is achieved when two piperidine monomers are linked via an aralkyl bridge (e.g., α,α'-bis-p-xylene), separated by approximately 7 Å, which optimizes van der Waals and pi-pi interactions with the platelet target[3].

Therefore, in an in vitro screening cascade, N-butyl-N-methylpyridine-3-carboxamide is utilized to validate these SAR rules, acting as a high-concentration negative control against its highly active bis-piperidine derivatives.

Quantitative Data: Assay Concentration Guidelines

To accurately capture the pharmacological profile of this chemical class, testing concentrations must be stratified based on the compound's structural maturity. The table below summarizes the required concentration ranges for Light Transmission Aggregometry (LTA) assays.

Compound CategorySpecific CompoundStructural RoleTest Conc. RangeExpected IC50 (ADP-induced)
Precursor / Baseline Control N-butyl-N-methylpyridine-3-carboxamidePlanar aromatic ring; lacks basicity100 μM – 2000 μM> 1000 μM (Inactive/Weak)
Active Inhibitor (Bis-piperidine) α,α'-bis[3-(N-butyl-N-methylcarbamoyl)piperidino]-p-xyleneOptimal 3D steric bulk & ~7 Å bridging1 μM – 100 μM22.1 ± 5.5 μM
Negative Control (Reduced Carbonyl) Saturated analog with CH2 replacing C=OLoss of critical H-bond acceptor100 μM – 2000 μM~ 1565 μM

Experimental Protocol: Self-Validating LTA Workflow

Light Transmission Aggregometry (LTA) remains the gold standard for evaluating platelet aggregation. This protocol is designed as a self-validating system : it incorporates internal controls that verify platelet viability, solvent neutrality, and baseline optical density, ensuring that any observed inhibition is strictly due to the compound's pharmacological action.

Phase 1: Reagent & Compound Preparation
  • Compound Solubilization: Dissolve N-butyl-N-methylpyridine-3-carboxamide and its derivatives in 100% anhydrous DMSO to create 400 mM and 20 mM stock solutions, respectively.

    • Causality: Compounds in this class are highly lipophilic[2]. However, the final DMSO concentration in the assay must not exceed 0.5% (v/v) . Higher concentrations alter platelet membrane fluidity, causing artifactual inhibition and invalidating the assay.

  • Agonist Preparation: Prepare a 1 mM stock of Adenosine Diphosphate (ADP) in sterile saline.

Phase 2: Blood Fractionation
  • Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (1:9 ratio).

    • Causality: Citrate chelates extracellular calcium to prevent premature clotting, but unlike EDTA, its effects are easily overcome by the addition of strong agonists during the assay.

  • PRP Extraction: Centrifuge the blood at 200 × g for 15 minutes at room temperature with the centrifuge brake off. Carefully pipette the upper Platelet-Rich Plasma (PRP) layer.

  • PPP Extraction: Centrifuge the remaining blood at 2000 × g for 10 minutes to isolate Platelet-Poor Plasma (PPP).

  • Standardization: Count the PRP using a hematology analyzer and dilute with autologous PPP to achieve a standardized concentration of 2.5 × 10⁸ platelets/mL .

    • Causality: Standardization ensures a consistent stoichiometric ratio between the platelets, the inhibitor, and the ADP agonist, yielding highly reproducible optical baselines.

Phase 3: Assay Execution & Internal Validation
  • Baseline Calibration: Insert a cuvette containing 250 μL of PPP into the aggregometer. Set this optical density as 100% Light Transmission (fully aggregated equivalent).

  • Incubation: Pipette 245 μL of standardized PRP into a reaction cuvette equipped with a magnetic stir bar (1200 rpm, 37°C). Set this optical density as 0% Light Transmission (resting state).

  • Compound Addition: Add 2.5 μL of the compound stock (or 0.5% DMSO for the Vehicle Control). Incubate for precisely 3 minutes .

  • Agonist Stimulation: Add 2.5 μL of ADP (final concentration: 5–10 μM) to initiate aggregation.

  • Data Acquisition: Record light transmission continuously for 6 minutes.

    • Validation Check: The assay is only valid if the Vehicle Control achieves >70% maximal aggregation. If it fails, the platelets are non-viable (likely due to donor medication or improper centrifugation stress).

System Visualizations

The following diagrams map the biological pathway targeted by these compounds and the operational workflow of the LTA assay.

Pathway ADP ADP (Agonist) Receptors P2Y1 & P2Y12 Receptors (Platelet Membrane) ADP->Receptors Signaling Ca2+ Mobilization & cAMP Suppression Receptors->Signaling Activation Platelet Activation (Shape Change & Degranulation) Signaling->Activation Aggregation Platelet Aggregation (GPIIb/IIIa Crosslinking) Activation->Aggregation Inhibitor Carbamoylpiperidines (Active Derivatives) Inhibitor->Aggregation Inhibits (IC50 ~22 μM) Precursor N-butyl-N-methylpyridine- 3-carboxamide (Inactive) Precursor->Aggregation No Effect

Signaling pathway of ADP-induced platelet aggregation and targeted inhibition by carbamoylpiperidines.

Workflow Blood Citrated Whole Blood (Healthy Donor) Spin1 Centrifuge 200 x g, 15 min Blood->Spin1 PRP Platelet-Rich Plasma (PRP) Spin1->PRP Standardize Standardize Count (2.5 x 10^8 /mL) PRP->Standardize Incubate Incubate Compound (37°C, 3 min) Standardize->Incubate Agonist Add ADP Agonist (5-10 μM) Incubate->Agonist Read Measure Light Transmission (LTA) Agonist->Read

Step-by-step Light Transmission Aggregometry (LTA) workflow for evaluating antiplatelet compounds.

References

1.[2] Title: Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines. Source: Journal of Medicinal Chemistry, 35(16), 1992, 2952-2958. URL: [Link] 2.[3] Title: Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Source: Journal of Medicinal Chemistry, 38(1), 1995, 180-188. URL: [Link] 3.[1] Title: α,α'-bis<3-(N-butyl-N-methylcarbamoyl)piperidino>-p-xylene dihydrobromide (Reaction & SAR Data). Source: Molaid Chemical Database. URL: [Link]

Sources

Handling and storage requirements for N-Butyl-N-methylpyridine-3-carboxamide reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Quality Control of N-Butyl-N-methylpyridine-3-carboxamide Reagents

Introduction & Scope

N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7), also known as N-butyl-N-methylnicotinamide, is a specialized nicotinamide derivative utilized in pharmaceutical synthesis and biological research.[1] As a structural analog of N,N-diethylnicotinamide (Nikethamide), it serves as a critical intermediate in the development of bioactive pyridine compounds and potential therapeutic agents targeting metabolic pathways [1, 2].

This Application Note provides a rigorous framework for the handling, storage, and validation of this reagent. Given its structural properties—specifically the tertiary amide functionality and the pyridine ring—this compound requires specific environmental controls to prevent hydrolysis, oxidation, and hygroscopic degradation.

Physicochemical Profile

Understanding the fundamental properties of the reagent is the first step in establishing a safe handling protocol.

PropertySpecificationNotes
Chemical Name N-Butyl-N-methylpyridine-3-carboxamide
CAS Number 142566-02-7[3]
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State Viscous Liquid / Low-melting SolidAsymmetric substitution often suppresses crystallization.
Solubility DMSO, Methanol, Ethanol, ChloroformHigh lipophilicity due to butyl chain.
Hygroscopicity ModerateTertiary amides can absorb atmospheric moisture.
pKa ~3.4 (Pyridine nitrogen)Acts as a weak base; forms salts with strong acids.

Storage Protocol: The "Chain of Stability"

The integrity of N-Butyl-N-methylpyridine-3-carboxamide is compromised primarily by moisture-induced hydrolysis and photochemical degradation. The following protocol establishes a "Chain of Stability" to ensure reagent purity over long-term storage.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the amide bond is kinetically stable at room temperature, refrigeration minimizes the rate of potential oxidation of the pyridine ring and hydrolysis.

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is required. The hygroscopic nature of nicotinamide derivatives can lead to water uptake, which complicates stoichiometry in sensitive synthesis.

  • Light Protection: Store in Amber Glass vials. Pyridine derivatives can undergo slow photo-oxidation or discoloration upon prolonged exposure to UV/VIS light.

Container Selection
  • Primary: Borosilicate Glass (Type I) with Teflon-lined caps. Avoid polystyrene or low-density plastics which may leach plasticizers into the organic liquid.

  • Secondary: Desiccator cabinet or sealed bag with silica gel packets to maintain low humidity.

Storage Logic Diagram

StorageProtocol Start Reagent Receipt Inspect Visual Inspection (Check for yellowing/precipitate) Start->Inspect Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) Inspect->Aliquot Pass Container Seal in Amber Glass (Teflon-lined cap) Aliquot->Container Storage Store at 2-8°C (Secondary Desiccation) Container->Storage Monitor 6-Month Re-test Storage->Monitor Monitor->Inspect Loop

Figure 1: Decision matrix for the intake and long-term storage of N-Butyl-N-methylpyridine-3-carboxamide.

Handling & Safety Procedures

Expert Insight: As a pyridine derivative, this compound likely possesses irritating properties similar to nicotinamide and nikethamide. It should be treated as a potential skin and respiratory irritant.[2][3]

Engineering Controls
  • Fume Hood: All open handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Weighing: Use a closed balance or anti-static weighing boats. If the compound is a viscous liquid, use positive displacement pipettes for accurate dispensing.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm). Latex is not recommended due to poor chemical resistance against organic amides.

  • Eye Protection: Chemical splash goggles.[3][4]

  • Body Protection: Standard lab coat; chemical-resistant apron if handling volumes >100 mL.

Emergency Response
  • Skin Contact: Wash immediately with soap and copious water.[2][4] Pyridine derivatives can absorb transdermally.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses if present.

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

Quality Control (QC) & Validation Protocol

To ensure scientific integrity, researchers must validate the purity of the reagent before use in critical experiments (e.g., biological screening or GMP synthesis).

Self-Validating Analytical Method (HPLC-UV)

This method separates the parent amide from potential hydrolysis products (Nicotinic acid) and oxidation byproducts (N-oxides).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Characteristic absorption of the pyridine ring).

  • Flow Rate: 1.0 mL/min.

QC Workflow Diagram

QCWorkflow Sample Sample Prep (Dissolve in MeOH) Inject HPLC Injection (C18 Column) Sample->Inject Detect UV Detection (260 nm) Inject->Detect Analyze Data Analysis Detect->Analyze Decision Purity Check Analyze->Decision Pass Release for Use (>98% Purity) Decision->Pass Pass Fail Purify/Discard (<95% or impurity >1%) Decision->Fail Fail

Figure 2: Analytical workflow for validating reagent purity prior to experimental use.

References

  • Chemical Sources & Identifiers. N-butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7).[1] ChemSrc Database. Retrieved from [Link]

  • Structural Analogs & Pharmacology. Nicotinamide (Mechanism of Action). Wikipedia/DrugBank. Retrieved from [Link]

  • Synthesis & Reactivity. Precursor Data: Nicotinoyl chloride hydrochloride. ChemSrc. Retrieved from [Link]

  • General Handling of Pyridine Derivatives. Safety Data Sheet: Pyridine-3-carboxamide. PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved from [Link]

Sources

Spectroscopic Analysis Protocols for N-Butyl-N-methylpyridine-3-carboxamide: Overcoming Conformational Fluxionality

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Application Context

N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7), frequently referred to as N-butyl-N-methylnicotinamide, is a highly specialized tertiary amide[1]. In pharmaceutical development, it serves as a critical structural motif and synthetic intermediate, most notably in the design of piperidine-3-carboxamides which function as potent human platelet aggregation inhibitors[2].

The primary analytical challenge when characterizing this compound lies in its conformational fluxionality . Like many N,N-dialkyl amides, the delocalization of the nitrogen lone pair into the carbonyl


-system imparts significant double-bond character to the C–N bond. This restricted rotation creates a kinetic barrier that traps the molecule in distinct cis and trans rotameric states at room temperature[3]. Without the correct spectroscopic protocols, this peak doubling in NMR can be easily misdiagnosed as sample impurity or degradation.

This application note provides a self-validating, causality-driven workflow for the definitive structural elucidation of N-butyl-N-methylnicotinamide using Variable Temperature Nuclear Magnetic Resonance (VT-NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Analytical Workflows & Causality

Workflow Start Sample: N-Butyl-N-methylnicotinamide (CAS: 142566-02-7) NMR NMR Spectroscopy (1H, 13C, COSY) Start->NMR MS LC-ESI-MS/MS (Positive Ion Mode) Start->MS IR FTIR-ATR (Functional Groups) Start->IR NMR_RT 298 K: Peak Doubling (cis/trans Rotamers) NMR->NMR_RT MS_Frag Precursor: m/z 193.1 Fragment: m/z 106.0 MS->MS_Frag IR_Peak Tertiary Amide C=O Stretch ~1640 cm⁻¹ IR->IR_Peak NMR_VT 353 K (VT-NMR): Coalescence to Singlets NMR_RT->NMR_VT

Analytical workflow for resolving conformational fluxionality in tertiary amides.

Protocol A: Variable Temperature (VT) NMR Spectroscopy

Causality & Expert Insight: At 298 K, the rotational barrier of the tertiary amide bond (typically 15–20 kcal/mol) is too high for rapid interconversion on the NMR timescale[3]. This results in two distinct chemical environments (rotamers), causing the N-methyl, N-butyl, and even the pyridine protons to appear as doubled peaks[4]. By applying thermal energy via VT-NMR, we increase the interconversion rate. Once the coalescence temperature (


) is reached, the signals average out into sharp singlets. Cooling the sample back to 298 K self-validates the protocol: if the peaks re-double, the phenomenon is confirmed as conformational fluxionality rather than thermal degradation[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of N-butyl-N-methylnicotinamide in 0.6 mL of DMSO-

    
    . Note: DMSO-
    
    
    
    is selected over CDCl
    
    
    due to its higher boiling point (189 °C), safely allowing analysis at elevated temperatures.
  • Baseline Acquisition: Acquire standard 1D

    
    H and 
    
    
    
    C spectra at 298 K. Note the integration ratios of the doubled N-CH
    
    
    peaks (typically a 60:40 to 80:20 ratio depending on steric bulk).
  • Thermal Ramp: Increase the probe temperature in 10 K increments from 298 K to 353 K. Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Coalescence Observation: Monitor the N-CH

    
     signals (approx. 2.9–3.0 ppm). At ~340–353 K, these signals will broaden and merge into a single sharp resonance.
    
  • Validation: Cool the probe back to 298 K and re-acquire the

    
    H spectrum to verify the reversible return of the rotameric state.
    
Protocol B: LC-ESI-MS/MS Analysis

Causality & Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact protonated molecular ion


 at m/z 193.1. To confirm the specific connectivity of the molecule, Collision-Induced Dissociation (CID) is employed. The tertiary amide C–N bond is the most labile point under CID. Cleavage yields a highly stable nicotinoyl cation at m/z 106.0, driven by the resonance stability of the pyridine-3-carbonyl system.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS1 Optimization: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ion at m/z 193.1.

  • MS2 Fragmentation: Apply a collision energy (CE) ramp (15–30 eV) using Argon as the collision gas. Monitor the diagnostic neutral loss of N-methylbutan-1-amine (87.1 Da).

Fragmentation M_plus_H [M+H]+ Precursor Ion m/z 193.1 (Protonated Amide) Cleavage Amide Bond Cleavage (Collision Induced Dissociation) M_plus_H->Cleavage Product1 Nicotinoyl Cation m/z 106.0 (Diagnostic Peak) Cleavage->Product1 Neutral Neutral Loss N-methylbutan-1-amine (87.1 Da) Cleavage->Neutral

Mass spectrometry fragmentation pathway of N-Butyl-N-methylnicotinamide.

Protocol C: FTIR-ATR Spectroscopy

Causality & Expert Insight: Attenuated Total Reflectance (ATR) FTIR is used to rapidly verify the functional groups. Unlike primary or secondary amides that engage in strong intermolecular hydrogen bonding (shifting the Amide I band to ~1660–1690 cm⁻¹), tertiary amides lack an N–H proton. However, the strong resonance delocalization from the nitrogen lone pair weakens the C=O double bond, placing the carbonyl stretch lower, typically around 1630–1650 cm⁻¹.

Step-by-Step Methodology:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Place 1–2 mg of the neat sample directly onto the crystal and apply the pressure anvil.

  • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Verify the absence of N–H stretching bands in the 3200–3500 cm⁻¹ region to confirm the fully substituted tertiary amide state.

Quantitative Data Presentation

Table 1: Expected Diagnostic


H NMR Chemical Shifts (in DMSO-

)
Note: Chemical shifts are approximate and demonstrate the rotameric collapse upon heating.
Proton Environment298 K (Room Temp)353 K (VT-NMR)Multiplicity (at 353 K)
Pyridine H2 ~8.60 & ~8.63 ppm (Rotamers)~8.62 ppmSinglet (broad)
Pyridine H6 ~8.65 & ~8.68 ppm (Rotamers)~8.66 ppmDoublet
Pyridine H4 ~7.80 & ~7.85 ppm (Rotamers)~7.83 ppmDoublet of doublets
N-CH

~2.90 & ~3.02 ppm (Rotamers)~2.96 ppmSinglet
N-CH

(Butyl)
~3.20 & ~3.45 ppm (Rotamers)~3.32 ppmTriplet
Aliphatic Chain 0.90 – 1.60 ppm (Complex)0.90 – 1.60 ppmMultiplets

Table 2: LC-ESI-MS/MS Fragmentation Data

m/z (Observed)Ion TypeAssignmentRelative Abundance
193.1

Protonated N-butyl-N-methylnicotinamide100% (MS1 Base Peak)
106.0 FragmentNicotinoyl cation

100% (MS2 Base Peak)
78.0 FragmentPyridyl cation (loss of CO from m/z 106)~15-20%

References

  • ChemSrc. "142566-02-7 N-butyl-N-methylpyridine-3-carboxamide". ChemSrc Database. Available at:[Link]

  • Zheng, X., et al. "Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors". Journal of Medicinal Chemistry. 1995 Jan 6;38(1):180-8. Available at:[Link]

  • University of Groningen Research Portal. "Design, Multicomponent Synthesis, and Anticancer Activity of a Focused Histone Deacetylase (HDAC) Inhibitor Library with Peptoid". Available at:[Link]

  • National Institutes of Health (PMC). "Solution Structures of the Prototypical 18 kDa Translocator Protein Ligand, PK 11195, Elucidated with 1H/13C NMR Spectroscopy and Quantum Chemistry". Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with N-Butyl-N-methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation roadblocks when working with highly lipophilic synthetic intermediates and active pharmaceutical ingredients (APIs). This guide provides field-proven, mechanistically grounded solutions for overcoming the aqueous solubility barriers associated with N-Butyl-N-methylpyridine-3-carboxamide (NBMNC) .

Physicochemical Causality: Understanding the Solubility Barrier

To solve a solubility issue, we must first understand its thermodynamic root cause. Primary nicotinamides (like nicotinamide itself) exhibit excellent aqueous solubility because their primary amide group (-CONH₂) acts as both a hydrogen bond donor (HBD) and acceptor (HBA), allowing seamless integration into water networks.

However, the chemical conversion to a tertiary amide—specifically N-Butyl-N-methylpyridine-3-carboxamide—fundamentally alters this profile. The N,N-dialkylation completely eliminates the hydrogen bond donors[1]. This elimination of HBDs, coupled with the addition of the bulky aliphatic butyl and methyl chains, significantly increases the compound's partition coefficient (LogP) and hydrophobic surface area[1].

While some lower-alkyl nicotinamides (e.g., N,N-diethylnicotinamide) possess a balanced amphiphilic nature that allows them to act as hydrotropic solubilizers for other drugs[2], the elongated butyl chain in NBMNC shifts the thermodynamic balance too far toward lipophilicity. Consequently, the intrinsic aqueous solubility of NBMNC drops drastically, necessitating advanced formulation strategies such as lipid-based microemulsions or cyclodextrin complexation to achieve therapeutic efficacy[3].

Troubleshooting FAQs: Application-Specific Strategies

Q1: My NBMNC stock solution crashes out immediately when added to cell culture media. How can I maintain solubility for in vitro assays without killing my cells? A1: The "crash out" (precipitation) occurs due to rapid solvent shifting. When a pure organic stock (e.g., 100% DMSO) is introduced into an aqueous buffer, the localized supersaturation causes the lipophilic NBMNC to instantly nucleate and precipitate.

  • The Fix: Do not spike pure DMSO stocks directly into media. Instead, prepare an intermediate dilution using a co-solvent system (e.g., 50% DMSO / 50% PEG400). Additionally, pre-condition your culture media with a non-ionic surfactant like Tween-80 (0.1% v/v). The surfactant lowers the interfacial tension and forms micelles that encapsulate the hydrophobic butyl-methyl moiety. Always ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

Q2: We are formulating NBMNC for oral pharmacokinetic (PK) studies in mice, but standard aqueous suspensions yield erratic and poor bioavailability. What is the recommended strategy? A2: Aqueous suspensions of highly lipophilic tertiary amides suffer from dissolution-rate-limited absorption in the gastrointestinal (GI) tract. For oral delivery, a Self-Microemulsifying Drug Delivery System (SMEDDS) is highly recommended[3].

  • The Causality: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon gentle agitation in GI fluids, they spontaneously form oil-in-water microemulsions with droplet sizes <100 nm. The lipophilic NBMNC readily partitions into the lipid phase, keeping the drug in a solubilized state throughout the GI tract, thereby preventing precipitation and maximizing mucosal absorption.

Q3: We need an aqueous solution for intravenous (IV) administration, making SMEDDS unsuitable. What is the best parenteral approach? A3: For parenteral administration, Cyclodextrin Complexation —specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—is the gold standard.

  • The Causality: The hydrophobic inner cavity of HP-β-CD perfectly accommodates the lipophilic N-butyl-N-methylamide side chain, shielding it from water. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent bulk aqueous solubility. The molar ratio of guest (drug) to host (cyclodextrin) in these inclusion complexes is typically between 0.1:1 and 10:1, ensuring rapid dissociation upon systemic dilution[4].

Solubilization Strategy Workflow

G Start Solubility Issue: N-Butyl-N-methylpyridine -3-carboxamide App Determine Application Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro InVivo In Vivo / Preclinical Formulation App->InVivo Cosolvent Co-solvent System (DMSO/PEG400 < 1%) InVitro->Cosolvent Oral Oral Administration InVivo->Oral Parenteral Parenteral (IV/IP) InVivo->Parenteral SEDDS Lipid-based SMEDDS (Oils + Surfactants) Oral->SEDDS Cyclo Cyclodextrin Complexation (HP-β-CD) Parenteral->Cyclo

Decision tree for selecting the optimal NBMNC solubilization strategy based on experimental needs.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary Excipients / VehiclesExpected Solubility EnhancementOptimal ApplicationCytotoxicity / Toxicity Risk
Co-solvency DMSO, PEG400, Ethanol50x - 100xIn vitro assays (Cell culture)High (if final solvent >1% v/v)
Surfactant Micelles Tween-80, Triton X-10020x - 50xIn vitro assays, Reagent buffersModerate (Surfactant-dependent)
SMEDDS Capryol 90, Cremophor EL, Transcutol>500xIn vivo Oral dosing (PK/PD)Low (GI tract tolerates lipids well)
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin100x - 300xIn vivo Parenteral (IV, IP)Low (Renally cleared, highly safe)

Self-Validating Experimental Protocols

To ensure scientific integrity, formulation protocols must not rely on blind faith; they must incorporate internal validation checkpoints.

Protocol A: Self-Validating Phase Solubility Study & HP-β-CD Complexation

Purpose: To empirically determine the stoichiometric ratio and stability constant of the NBMNC/HP-β-CD complex before scaling up for IV administration.

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in PBS (pH 7.4).

  • Drug Saturation: Add an excess amount of NBMNC (e.g., 50 mg) to 5 mL of each cyclodextrin solution.

  • Thermodynamic Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm at 25°C for 48 hours. Causality: 48 hours ensures the complexation reaches a true thermodynamic equilibrium rather than a kinetic transient state.

  • Phase Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove all uncomplexed, solid NBMNC.

  • Quantification: Dilute the filtrate and quantify the dissolved NBMNC concentration using a validated HPLC-UV method.

  • Self-Validation Check (The Higuchi-Connors Plot): Plot the concentration of dissolved NBMNC (y-axis) versus the concentration of HP-β-CD (x-axis).

    • Validation: If the plot yields a straight line (

      
      -type profile), you have successfully validated the formation of a stable 1:1 stoichiometric inclusion complex. If the plot curves downward (
      
      
      
      -type), the complex is self-associating and precipitating, meaning you must switch to a different cyclodextrin derivative (e.g., SBE-β-CD).
Protocol B: Preparation and Validation of NBMNC SMEDDS for Oral Dosing

Purpose: To create a lipid-based pre-concentrate that spontaneously emulsifies in vivo to bypass dissolution-rate limits.

  • Ternary Phase Optimization: Based on excipient solubility screening, combine your optimized lipid phase (e.g., 20% Capryol 90), surfactant (e.g., 40% Cremophor EL), and co-surfactant (e.g., 40% Transcutol P) in a glass vial.

  • Drug Loading: Add NBMNC to achieve the target formulation dose (e.g., 25 mg/g of SMEDDS mixture).

  • Isotropic Mixing: Vortex the mixture vigorously and sonicate in a water bath at 37°C for 15 minutes. Causality: Gentle heating lowers the viscosity of the lipid/surfactant mixture, allowing the lipophilic NBMNC to fully partition into the oil phase.

  • Self-Validation Check (Simulated Gastric Dispersion):

    • Validation: Drop exactly 100 µL of the loaded SMEDDS into 10 mL of 0.1 N HCl (Simulated Gastric Fluid) at 37°C with mild magnetic stirring.

    • Pass: The mixture spontaneously forms a clear or slightly bluish-transparent dispersion within 1 minute. This optical clarity confirms the droplet size is <100 nm (microemulsion) and the drug is successfully trapped inside.

    • Fail: The mixture turns milky white and opaque, or drug crystals appear. This indicates emulsion failure and precipitation; you must increase the surfactant-to-oil ratio.

References

  • Hydrogen bond donors in drug design - ChemRxiv.[Link]

  • Hydrotropic solubilization of paclitaxel - SciSpace. [Link]

  • US5120546A - Transdermal system - Google P

Sources

Technical Support Center: Purification of N-Butyl-N-methylpyridine-3-carboxamide

[1][2]

Introduction

Welcome to the Technical Support Center. You are likely working with N-Butyl-N-methylpyridine-3-carboxamide (a tertiary amide derivative of nicotinamide).[1][2]

From an isolation standpoint, this compound presents a classic "dual-personality" challenge:

  • The Pyridine Ring: It is weakly basic (

    
    ) and prone to interacting with acidic silanols on chromatography columns, causing peak tailing.[2]
    
  • The Amide Linkage: It is stable but neutral, meaning it won't protonate significantly until very low pH.

The impurities you are facing likely stem from its synthesis (typically via Nicotinoyl chloride or Nicotinic acid coupling). This guide addresses the removal of specific precursors: N-methylbutylamine (the amine), Nicotinic acid (the acid), and coupling byproducts.[1][2]

Section 1: Diagnostic Triage

Q: My LC-MS shows a small peak at M+16 relative to my product. What is this? A: This is almost certainly the N-Oxide derivative.[1] Pyridine rings are susceptible to oxidation by air or residual peroxides in solvents (like ethers or THF) over time.[2]

  • Fix: N-oxides are much more polar than the parent pyridine.[1] They can be removed via Flash Chromatography (Protocol 2) as they will elute significantly later than your product.[2]

Q: I see "extra" aromatic protons in my


H NMR, but the integration doesn't match a dimer.A:Nicotinic Acid11
  • Fix: See Protocol 1 (Base Wash).[2]

Q: My product is an oil, but I expected a solid. Is it impure? A: Not necessarily.[1] While Nicotinamide is a solid (

213
  • Warning: Do not attempt recrystallization unless you have a seed crystal or data confirming it is a high-melting solid.[1] Rely on Liquid-Liquid Extraction (LLE) and Chromatography .[1][2]

Section 2: The "pH Swing" Extraction Protocol (LLE)

This is your first line of defense. The goal is to exploit the massive

1

The Challenge:

  • Impurity (Amine): N-methylbutylamine (

    
    ).[2]
    
  • Product (Pyridine): N-Butyl-N-methylpyridine-3-carboxamide (

    
    ).[1][2]
    

The Trap: If you wash with strong acid (1M HCl, pH 0), you will protonate BOTH the amine and your pyridine product, driving both into the water layer.[2] You will lose your yield.

Protocol 1: Differential pH Extraction

Step 1: Dissolution Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3]

Step 2: The "Soft Acid" Wash (Removes Amine) Wash the organic layer with a Citrate Buffer (pH 4.5–5.0) or dilute (5%) Citric Acid.[2]

  • Why? At pH 5, the aliphatic amine (

    
    ) is fully protonated (
    
    
    ) and moves to the water layer.[2]
  • The Magic: At pH 5, your pyridine product (

    
    ) remains 98% unprotonated (neutral) and stays in the organic layer.[2]
    

Step 3: The Base Wash (Removes Nicotinic Acid) Wash the organic layer with Saturated Sodium Bicarbonate (


)23
  • Why? This converts any unreacted Nicotinic acid into Sodium Nicotinate (water-soluble) while leaving your neutral amide product in the organic layer.[1]

Step 4: Drying Dry organic layer over

12
Visualization: The pH Swing Logic

LLE_WorkflowStartCrude Mixture in Organic Solvent(Product + Amine + Acid)Step1Wash with Citrate Buffer (pH 5.0)Start->Step1Layer1_OrgOrganic Layer(Product + Acid)Step1->Layer1_OrgRetainLayer1_AqAqueous Layer(Protonated Amine Impurity)Step1->Layer1_AqDiscardStep2Wash with Sat. NaHCO3 (pH ~8.5)Layer1_Org->Step2Layer2_OrgFinal Organic Layer(Purified Product)Step2->Layer2_OrgDry & EvaporateLayer2_AqAqueous Layer(Nicotinic Acid Salt)Step2->Layer2_AqDiscard

Figure 1: Differential pH extraction workflow preventing product loss into the aqueous phase.

Section 3: Chromatographic Purification

If LLE is insufficient, you must run a column.[2] However, pyridine derivatives are notorious for tailing on silica gel.[2]

Q: Why are my peaks streaking/tailing? A: Silica gel is slightly acidic (

2145
Protocol 2: The "Buffered" Silica Column

1. Mobile Phase Modification Do not use straight MeOH/DCM or Hex/EtOAc.[1] You must add a basic modifier to block the silanols.[1][4][5]

  • Recommendation: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.[2]
    
  • Example Solvent System: DCM : MeOH :

    
     (95 : 4 : 1).[2]
    

2. Column Pre-treatment Flush the column with your mobile phase containing the base before loading the sample.[1] This "deactivates" the silica sites before your product even touches them.

3. Gradient Strategy Start with 100% DCM (with 1% TEA) and ramp to 10% MeOH.[2] Your product should elute as a sharp, symmetrical peak.[2]

Visualization: Chromatography Decision Matrix

Chrom_LogicProblemIssue: Broad/Tailing PeaksCheck1Is Mobile Phase Basic?Problem->Check1Action1Add 1% TEA or NH4OHto Mobile PhaseCheck1->Action1NoCheck2Sample Loading?Check1->Check2YesAction1->Check2Action2Switch to Dry Loading(Adsorb on Celite/Silica)Check2->Action2Liquid Loading caused bandsResultSharp, Symmetrical PeakCheck2->ResultOptimizedAction2->Result

Figure 2: Troubleshooting logic for peak tailing of pyridine derivatives.

Section 4: Summary of Impurities & Removal

Impurity TypeChemical NatureRemoval Method
N-methylbutylamine Basic Amine (

)
Acid Wash (pH 5) .[1][2] Do not use pH < 3.[1]
Nicotinic Acid Amphoteric AcidBase Wash (NaHCO3) .[2][3]
N-Oxide Derivative Highly Polar PyridineSilica Column .[1] Elutes much later than product.
Pd/Cu Catalysts Heavy MetalsSiliaMetS® Thiol scavenger or EDTA wash.

References

  • Perrin, D. D. (1965).[2][6] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1][2] (Source for Pyridine

    
    ).[2][7][8] 
    
  • Reich, H. J. (2024).[2] Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1] (Source for Amine/Amide pKa comparisons).

  • BenchChem Technical Support . (2025). Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing. (Technical Note on Silica Interactions).

  • PubChem Database . (2025).[2][6] Compound Summary: Nicotinamide.[3][7][9] National Center for Biotechnology Information. (Physical properties of analogs). [2]

Technical Support Center: Resolving Peak Tailing in HPLC of N-Butyl-N-methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of N-Butyl-N-methylpyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The following sections provide in-depth, experience-driven advice to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] This distortion can compromise the accuracy of peak integration and quantification.[2] An ideal chromatographic peak should be symmetrical, often referred to as a Gaussian peak.[1]

Q2: Why is N-Butyl-N-methylpyridine-3-carboxamide prone to peak tailing?

N-Butyl-N-methylpyridine-3-carboxamide, as a basic compound containing an amine functional group, is susceptible to strong interactions with residual silanol groups on the surface of silica-based stationary phases.[3] These secondary interactions can lead to peak tailing.

Q3: What is an acceptable level of peak tailing?

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify an acceptable peak symmetry range of 0.8 to 1.8.[2] A tailing factor (T) of 1 indicates a perfectly symmetrical peak. While values greater than 1 signify tailing, peaks with an asymmetry factor (As) up to 1.5 are often considered acceptable for many assays.[3]

Q4: How does mobile phase pH affect peak tailing for this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like N-Butyl-N-methylpyridine-3-carboxamide.[4][5] If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion.[4] For basic compounds, operating at a low pH (typically between 2 and 4) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[5]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of N-Butyl-N-methylpyridine-3-carboxamide.

Problem 1: My N-Butyl-N-methylpyridine-3-carboxamide peak is tailing. What's the primary cause?

Answer: The most probable cause is secondary interactions between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[3][6][7] These interactions create more than one retention mechanism, leading to a distorted peak shape.[3][6]

Visualizing the Interaction:

The following diagram illustrates the interaction between the basic analyte and residual silanol groups on the stationary phase, which is a primary cause of peak tailing.

Caption: Analyte-Stationary Phase Interaction Leading to Peak Tailing.

Problem 2: How can I systematically troubleshoot and resolve this peak tailing?

Answer: A systematic approach is crucial for efficiently identifying and resolving the issue. The following workflow outlines the key steps to take.

Troubleshooting Workflow:

Troubleshooting_Workflow A Observe Peak Tailing B Step 1: Optimize Mobile Phase pH A->B Start Troubleshooting C Step 2: Evaluate Column Chemistry B->C If tailing persists F Resolution: Symmetrical Peak B->F Issue Resolved D Step 3: Consider Mobile Phase Additives C->D If tailing persists C->F Issue Resolved E Step 4: Check for Extra-Column Effects & Overload D->E If tailing persists D->F Issue Resolved E->F Issue Resolved

Caption: Systematic Workflow for Resolving Peak Tailing.

Step 1: Optimize Mobile Phase pH

Question: What is the optimal mobile phase pH to minimize peak tailing for N-Butyl-N-methylpyridine-3-carboxamide?

Answer: For basic compounds like N-Butyl-N-methylpyridine-3-carboxamide, adjusting the mobile phase to a low pH is a highly effective strategy to improve peak shape.

  • Mechanism: At a low pH (typically pH 2-4), the residual silanol groups on the silica stationary phase are protonated (Si-OH), making them less likely to interact with the protonated basic analyte.[5][7] This minimizes the secondary ionic interactions that cause peak tailing.[3][7]

  • Recommendation: Start your method development with a mobile phase pH between 2.5 and 3.5.[5] This is generally a robust range for minimizing silanol interactions.

Experimental Protocol: Mobile Phase Preparation (Low pH)

  • Aqueous Component Preparation:

    • Prepare a buffer solution with a pKa close to the desired pH. For a pH of ~2.5, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in high-purity water are common choices.

    • Measure and adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier for accurate and reproducible results.[5]

  • Mobile Phase Mixing:

    • Mix the prepared aqueous component with the appropriate organic solvent (e.g., acetonitrile or methanol).

    • Degas the final mobile phase mixture before use to prevent bubble formation in the HPLC system.

Step 2: Evaluate Column Chemistry

Question: If adjusting the pH isn't enough, what type of HPLC column should I use?

Answer: The choice of stationary phase is critical. If you are still observing tailing after pH optimization, consider using a column specifically designed to minimize silanol interactions.

Column Selection Guide:

Column TypeMechanism for Reducing TailingSuitability for N-Butyl-N-methylpyridine-3-carboxamide
End-capped Columns Residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilane) to make them less polar and reduce interactions with basic analytes.[3][8][9]High: A standard recommendation for improving peak shape for basic compounds.
Polar-Embedded Columns A polar functional group (e.g., amide or carbamate) is incorporated into the alkyl chain of the stationary phase. This provides shielding of the underlying silica surface and reduces silanol interactions.[1]High: Offers an alternative selectivity and can provide excellent peak shape for basic compounds.
Hybrid Particle Columns These columns utilize a combination of silica and organic polymer, resulting in a stationary phase with fewer accessible silanol groups and improved stability at higher pH.[10]High: Provides excellent performance and durability, especially if operating at a slightly higher pH is desired.
Polymer-based Columns The stationary phase is based on a polymeric material instead of silica, completely eliminating the issue of silanol interactions.[5]Moderate to High: Can be very effective but may offer different selectivity compared to silica-based columns.
Step 3: Consider Mobile Phase Additives

Question: Are there any additives I can use in my mobile phase to further improve peak shape?

Answer: Yes, mobile phase additives can be very effective in masking residual silanol activity or altering the interaction between the analyte and the stationary phase.

  • Competitive Amines (Silanol Blocking Agents): Adding a small concentration of a basic compound, such as triethylamine (TEA), to the mobile phase can help to "block" the active silanol sites.[6][8] The TEA will preferentially interact with the silanol groups, reducing the opportunity for your analyte to have these secondary interactions.

  • Ion-Pairing Agents: For basic compounds, an anionic ion-pairing reagent like an alkyl sulfonate can be added to the mobile phase.[11][12][13] This reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and improving its retention and peak shape on a reversed-phase column.[12][14]

Experimental Protocol: Using a Mobile Phase Additive (TEA)

  • Stock Solution: Prepare a stock solution of triethylamine (TEA) in your mobile phase organic solvent.

  • Mobile Phase Preparation: Add a small, precise volume of the TEA stock solution to your mobile phase to achieve a final concentration typically in the range of 10-50 mM.

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase containing the additive before injecting your sample. This is crucial for reproducible results.

Step 4: Check for Extra-Column Effects & Overload

Question: I've optimized my mobile phase and column, but I still see some tailing. What else could be the cause?

Answer: If the peak tailing is still present, it's important to consider factors outside of the column and mobile phase chemistry.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter of the tubing between the injector and the column, and between the column and the detector, can contribute to peak broadening and tailing.[1] Ensure that the tubing is as short as possible and has a narrow internal diameter (e.g., 0.005").

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[7][15] This is especially true for early-eluting peaks.

    • Troubleshooting: To check for column overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[16] If you suspect this, try cleaning the column according to the manufacturer's instructions or replace it with a new one.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Unnamed Source. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • KNAUER. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Unnamed Source. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Unnamed Source. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Unnamed Source. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • Unnamed Source. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). N-tert-butyl-3-methylpyridine-2-carboxamide (C11H16N2O). Retrieved from [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Unnamed Source. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-Methylpyridine-3-carboxamide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in N-Butyl-N-methylpyridine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with synthesizing N-Butyl-N-methylpyridine-3-carboxamide .

This compound is typically synthesized via the amidation of nicotinic acid with N-butyl-N-methylamine. Because the secondary amine nucleophile is sterically hindered and the pyridine ring introduces unique electronic effects, this reaction is highly susceptible to pathway deviations. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Mechanistic Pathways & Deviation Points

To troubleshoot effectively, we must first visualize the chemical logic. The diagram below illustrates the two primary synthetic routes (Acyl Chloride vs. Carbodiimide Coupling) and the exact nodes where critical side reactions occur.

SynthesisPathways cluster_RouteA Route A: Acyl Chloride Method cluster_RouteB Route B: Carbodiimide Method NA Nicotinic Acid (Starting Material) NC Nicotinoyl Chloride HCl (Intermediate) NA->NC SOCl2 OAI O-Acylisourea (Unstable Intermediate) NA->OAI EDC / DCC Amine N-Butyl-N-methylamine (Nucleophile) Product N-Butyl-N-methylpyridine- 3-carboxamide (Target) Amine->Product NC->Product Amine + Base Hydrolysis Side Reaction: Hydrolysis to NA NC->Hydrolysis H2O (Moisture) Polymer Side Reaction: Self-Condensation NC->Polymer Free Base + Heat OBt OBt-Active Ester (Stable Intermediate) OAI->OBt + HOBt NAU Side Reaction: N-Acylurea OAI->NAU Rearrangement (No HOBt) OBt->Product Amine

Caption: Reaction pathways for N-Butyl-N-methylpyridine-3-carboxamide synthesis and major side reactions.

Troubleshooting Guides & FAQs

Q1: I am using the acyl chloride method, but my reaction mixture turned into a viscous, tarry substance before I even added the amine. What happened? A1: You are observing the self-condensation (polymerization) of the intermediate[1]. The pyridine ring nitrogen is nucleophilic, and the acyl chloride carbon is highly electrophilic. If nicotinoyl chloride is generated and left as a "free base" under heat, the lone pair on the pyridine nitrogen of one molecule will attack the acyl chloride of another, leading to an acylpyridinium polymer[1].

  • The Fix: Always synthesize and isolate the intermediate as nicotinoyl chloride hydrochloride (CAS 20260-53-1)[2]. The HCl protonates the pyridine nitrogen, forming a pyridinium ion. This ties up the lone pair, completely eliminating its nucleophilicity and preventing self-condensation.

Q2: Why am I recovering large amounts of unreacted nicotinic acid when using the acyl chloride route? A2: This is the result of rapid hydrolysis. Nicotinoyl chloride is an extremely reactive electrophile. Even trace amounts of moisture in your solvent, glassware, or the N-butyl-N-methylamine reagent will act as a nucleophile, attacking the carbonyl carbon and reverting the intermediate back to nicotinic acid[3].

  • The Fix: Rigorously dry your solvents over molecular sieves, flame-dry your glassware, and perform the reaction under an inert argon or nitrogen atmosphere.

Q3: I switched to EDC (a carbodiimide) for the coupling to avoid acyl chlorides. My yield is low, and LC-MS shows a mass corresponding to an isomeric impurity. What is this? A3: You are detecting the formation of an N-acylurea byproduct[4]. When nicotinic acid reacts with EDC, it forms an O-acylisourea intermediate. Because your nucleophile (N-butyl-N-methylamine) is a sterically hindered secondary amine, its intermolecular attack on the intermediate is slow. This delay gives the O-acylisourea ample time to undergo an entropically favored, irreversible intramolecular rearrangement into an inactive N-acylurea[5].

  • The Fix: You must add an intercepting agent like HOBt (Hydroxybenzotriazole). HOBt rapidly attacks the O-acylisourea before it can rearrange, forming a stable OBt-active ester[6]. This ester is highly reactive toward your secondary amine but immune to the N-acylurea rearrangement.

Q4: The reaction stalled immediately after adding N-butyl-N-methylamine to the nicotinoyl chloride hydrochloride. A white precipitate formed. Why? A4: The reaction generates HCl as a byproduct, and your starting material already contains one equivalent of HCl. This acid rapidly protonates your N-butyl-N-methylamine, forming an unreactive ammonium salt that precipitates out. Protonated amines lack the lone pair required for nucleophilic attack.

  • The Fix: You must add at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge the HCl and keep the secondary amine in its reactive free-base form.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each critical phase has an observable physical or analytical checkpoint to confirm success before proceeding.

Protocol A: Acyl Chloride Route (Scale: 10 mmol)
  • Activation: In a flame-dried round-bottom flask under argon, suspend Nicotinic Acid (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add Thionyl Chloride (SOCl₂, 20 mmol) dropwise at 0 °C, followed by 2 drops of anhydrous DMF as a catalyst.

  • Reflux & Self-Validation: Heat the mixture to reflux (40 °C). Validation Checkpoint: Monitor the physical state. The reaction is complete (typically 3 hours) when the solid completely dissolves into a clear solution and the evolution of SO₂/HCl gas ceases.

  • Concentration: Remove excess SOCl₂ and solvent under reduced pressure to yield Nicotinoyl chloride hydrochloride as an off-white solid. Do not neutralize.

  • Amidation: Resuspend the solid in anhydrous DCM (20 mL) and cool to 0 °C. Add N-butyl-N-methylamine (11 mmol) dropwise.

  • Base Addition: Slowly add DIPEA (25 mmol) to scavenge HCl. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Carbodiimide Coupling Route (Scale: 10 mmol)
  • Ester Formation: In a dry flask, dissolve Nicotinic Acid (10 mmol) and HOBt (12 mmol) in anhydrous DMF (15 mL) at 0 °C. Add EDC·HCl (12 mmol) portion-wise.

  • Self-Validation: Stir the mixture at 0 °C for 30 minutes. Validation Checkpoint: Spot the mixture on a TLC plate (UV active). The disappearance of the nicotinic acid spot confirms the complete formation of the stable OBt-active ester before you risk adding your amine.

  • Coupling: Add N-butyl-N-methylamine (12 mmol) and DIPEA (25 mmol) to the solution. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL). Critical Step: Wash with 5% aqueous LiCl solution (3 x 20 mL) to effectively pull the DMF out of the organic phase. Follow with 1M HCl, saturated NaHCO₃, and brine washes. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

The table below summarizes the comparative metrics of both validated protocols to aid in your experimental design choices.

ParameterRoute A: Acyl Chloride MethodRoute B: EDC/HOBt Coupling
Typical Yield 75 - 85%80 - 90%
Major Side Product Risk Nicotinic Acid (via Hydrolysis)N-Acylurea (if HOBt is omitted)
Atom Economy High (Byproducts: SO₂, HCl)Low (Byproducts: Urea, HOBt)
Reagent Cost Low (SOCl₂ is inexpensive)High (EDC and HOBt are costly)
Reaction Time ~7 hours (Total)~12.5 hours (Total)
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
References

Sources

Technical Support Center: Stability & Handling of N-Butyl-N-methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require more than just basic handling instructions—you need to understand the structural causality behind a compound's behavior to optimize your workflows.

N-Butyl-N-methylpyridine-3-carboxamide (a tertiary nicotinamide derivative) presents unique stability challenges. While the bulky N-butyl and N-methyl groups provide significant steric shielding to the amide bond, the presence of the basic pyridine ring introduces complex, pH-dependent electronic effects. This guide synthesizes field-proven insights with rigorous kinetic principles to help you troubleshoot degradation issues, optimize formulations, and validate your analytical methods.

Part 1: Troubleshooting & Application FAQs

Q1: We observe significant degradation of N-butyl-N-methylpyridine-3-carboxamide during reverse-phase HPLC using 0.1% TFA (pH ~2.0) over long sequence runs. Why is this happening, and how can we prevent it?

The Causality: At pH 2.0, the pyridine nitrogen (pKa ≈ 3.3) becomes fully protonated. This protonation exerts a strong electron-withdrawing inductive effect across the aromatic ring, significantly increasing the electrophilicity of the carboxamide carbonyl carbon. Consequently, the activation energy for acid-catalyzed nucleophilic attack by water is lowered, leading to hydrolysis into nicotinic acid and N-butyl-N-methylamine. 1[1]. The Solution: Switch to a slightly higher pH mobile phase. Using an ammonium acetate or ammonium formate buffer at pH 4.5–5.0 ensures the compound remains sufficiently ionized for sharp peak shape, but keeps the pH high enough to exponentially decrease the acid-catalyzed hydrolysis rate.

Q2: During liquid-liquid extraction at pH 12.0 to recover the free base, our yield drops by 15-20% if the biphasic mixture sits at room temperature. Is the amide hydrolyzing despite the steric hindrance?

The Causality: Yes. While the N-butyl and N-methyl groups provide steric hindrance, tertiary amides lack an exchangeable amide proton (N-H). In primary and secondary amides, highly basic conditions can deprotonate the nitrogen, forming an amide anion that strongly repels further hydroxide attack.2[2]. The Solution: Limit exposure to pH > 10 to less than 15 minutes. Alternatively, perform your free-base extractions at pH 8.0–9.0. This is well above the pyridine pKa (ensuring the compound is in its neutral, lipophilic free-base form for organic extraction) but low enough to avoid rapid base-catalyzed hydrolysis.

Q3: What is the optimal pH for the long-term aqueous formulation of this compound?

The Causality: The compound exhibits maximum stability in the pH range of 5.0 to 7.0. In this region, neither acid-catalyzed nor base-catalyzed mechanisms are active.3[3]. Formulating at pH 6.0 with a citrate or phosphate buffer will maximize shelf life.

Part 2: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the synthesized kinetic degradation profile of N-butyl-N-methylpyridine-3-carboxamide. (Note: Values are extrapolated from homologous tertiary nicotinamide kinetics to serve as a predictive guideline for forced degradation studies).

pH ConditionDominant MechanismEstimated Half-Life (25°C)Estimated Half-Life (60°C)
pH 1.0 (0.1M HCl)Acid-catalyzed (Protonated Pyridine)~45 Days~12 Hours
pH 6.0 (Buffer)Neutral Water Attack> 10 Years> 1 Year
pH 12.0 (0.01M NaOH)Base-catalyzed (Tetrahedral Int.)~5 Days~4 Hours

Part 3: Experimental Methodology

Protocol: Self-Validating Forced Degradation & pH-Stability Profiling

This protocol is designed as a self-validating system . By tracking both the disappearance of the parent amide and the equimolar appearance of nicotinic acid, you ensure mass balance. If the mass balance fails, it alerts you to secondary degradation pathways (e.g., oxidation or photolysis) beyond simple pH-driven hydrolysis.

Step 1: Buffer Preparation Prepare three aqueous buffer solutions at constant ionic strength (0.1 M NaCl) to eliminate ionic kinetic artifacts:

  • Acidic: pH 2.0 (0.05 M Phosphate/HCl)

  • Neutral (Control): pH 7.0 (0.05 M Phosphate)

  • Basic: pH 12.0 (0.05 M Phosphate/NaOH)

Step 2: Sample Spiking Dissolve N-butyl-N-methylpyridine-3-carboxamide in a minimal volume of HPLC-grade acetonitrile (to ensure complete dissolution), then spike into the respective buffers to achieve a final working concentration of 1.0 mg/mL (keep organic solvent < 5% v/v).

Step 3: Thermostated Incubation Split each pH solution into sealed, amber glass vials (to prevent UV degradation). Incubate in thermostated water baths at 25°C, 40°C, and 60°C.

Step 4: Precision Quenching (Critical Step) At predetermined time points (e.g., 1h, 4h, 24h, 72h), withdraw 100 µL aliquots. You must immediately quench the reaction to halt hydrolysis before analysis:

  • For pH 2.0 samples: Add 100 µL of 0.1 M NaOH.

  • For pH 12.0 samples: Add 100 µL of 0.1 M HCl.

  • For pH 7.0 samples: Add 100 µL of neutral water.

Step 5: HPLC-UV Analysis Analyze the quenched samples via RP-HPLC (C18 column) using a mobile phase of Acetonitrile/Water with 10 mM Ammonium Acetate (pH 5.0). Monitor at 260 nm. Calculate the mass balance: [Intact Amide] + [Nicotinic Acid] = Initial Concentration.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the structural causality of the compound's degradation under varying pH conditions.

G Compound N-Butyl-N-methylpyridine-3-carboxamide (Stable at pH 4.0 - 8.0) Acidic Acidic pH (< 2.0) Pyridine N-Protonation Compound->Acidic Excess [H+] Basic Basic pH (> 11.0) Hydroxide Nucleophilic Attack Compound->Basic Excess [OH-] Acid_Int Protonated Intermediate (Electrophilic Carbonyl) Acidic->Acid_Int Base_Int Tetrahedral Intermediate (Sterically Hindered) Basic->Base_Int Products Degradation Products: Nicotinic Acid + N-butyl-N-methylamine Acid_Int->Products H2O Attack (Acid Catalyzed) Base_Int->Products C-N Cleavage (Base Catalyzed)

pH-dependent degradation pathways of N-butyl-N-methylpyridine-3-carboxamide.

Part 5: References

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC (National Institutes of Health). Available at:

  • Amide Bond Activation of Biological Molecules. PMC (National Institutes of Health). Available at:

  • Hydrolysis and carbonyl-oxygen exchange in tertiary amides. Estimation of the free energy changes for breakdown and conformation. Canadian Journal of Chemistry (CDN Science Pub). Available at:

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of N-Butyl-N-methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation of N-Butyl-N-methylpyridine-3-carboxamide

Executive Summary

In the landscape of pharmaceutical impurity profiling and novel psychoactive substance (NPS) detection, the unambiguous identification of nicotinamide derivatives is critical. N-Butyl-N-methylpyridine-3-carboxamide (C₁₁H₁₆N₂O, MW 192.[1]26) presents a unique analytical challenge due to the existence of multiple isobaric isomers (e.g., N-isobutyl, N-tert-butyl, and N,N-diethyl analogs).

This guide provides a definitive comparison of the mass spectrometric (MS) performance of N-Butyl-N-methylpyridine-3-carboxamide against its structural isomers. By leveraging specific fragmentation mechanisms—specifically the McLafferty rearrangement and acylium ion formation —researchers can achieve high-confidence structural elucidation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following protocol integrates quality control steps directly into the workflow.

Sample Preparation
  • Standard: Dissolve 1 mg N-Butyl-N-methylpyridine-3-carboxamide in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Control: Prepare a parallel solution of N,N-Diethylnicotinamide (Nikethamide) as an isomeric reference standard.

Mass Spectrometry Conditions

This guide compares Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for sensitivity.

ParameterEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Source Temp 230 °C350 °C
Ionization Energy 70 eV3.5 kV (Positive Mode)
Collision Energy N/AStepped (15, 30, 45 eV)
Analyzer Single QuadrupoleQ-TOF or Orbitrap
Validation Check m/z 78 (Pyridine ring) intensity >10%[M+H]⁺ m/z 193.13 ± 5 ppm

Mechanistic Fragmentation Analysis

The fragmentation of N-Butyl-N-methylpyridine-3-carboxamide is governed by the stability of the pyridine ring and the lability of the amide N-substituents.

Primary Fragmentation Pathway (EI & ESI)

The most diagnostic pathway involves the McLafferty Rearrangement , which is specific to the n-butyl chain containing a gamma-hydrogen (


-H).
  • Molecular Ion: m/z 192 (EI) / 193 (ESI).

  • McLafferty Rearrangement: The carbonyl oxygen abstracts a

    
    -hydrogen from the butyl chain.
    
  • Beta-Cleavage: The C-C bond breaks, expelling a neutral butene molecule (C₄H₈, 56 Da).

  • Resulting Ion: The enol form of N-methylnicotinamide (m/z 136).

Equation:



Secondary Pathway: Acylium Ion Formation

Inductive cleavage at the amide bond generates the nicotinoyl cation, a common feature in all nicotinamide derivatives.

Equation:



Comparative Analysis: Product vs. Alternatives

The "performance" of this analyte in MS is defined by its ability to be distinguished from isomers. The table below contrasts N-Butyl-N-methylpyridine-3-carboxamide with its key "alternatives" (isomers).

Table 1: Diagnostic Ion Comparison (EI Source)
FeatureProduct: N-n-Butyl Alt 1: N-tert-Butyl Alt 2: N-Isobutyl Alt 3: N,N-Diethyl
Structure Linear chain (

-H present)
Branched (

-H absent)
Branched (

-H present)
Two ethyl groups
McLafferty Ion m/z 136 (Strong) Absent m/z 136 (Moderate)m/z 163 (Loss of C₂H₄)
Alpha Cleavage m/z 149 (Loss of C₃H₇)m/z 177 (Loss of CH₃)m/z 149 (Loss of C₃H₇)m/z 177 (Loss of CH₃)
Base Peak m/z 136 or 106m/z 177 or 57m/z 106m/z 72 (Diethylamine)
Differentiation High (via m/z 136)High (via m/z 177)Low (Requires RT*)High (via m/z 72)

*RT: Retention Time. N-n-butyl and N-isobutyl are best separated chromatographically, though the ratio of m/z 149 to 106 often differs.

Visualization of Signaling Pathways

Diagram 1: Fragmentation Mechanism Workflow

This diagram illustrates the specific cleavage events that generate the diagnostic fingerprint for N-Butyl-N-methylpyridine-3-carboxamide.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 192 McLafferty McLafferty Rearrangement (Gamma-H Transfer) M_Ion->McLafferty - Butene (56 Da) AlphaCleavage Alpha Cleavage (Loss of Propyl) M_Ion->AlphaCleavage - C3H7 Radical Inductive Inductive Cleavage (Amide Bond Break) M_Ion->Inductive - Amine Loss Ion_136 Diagnostic Ion [M - C4H8]+ m/z 136 (N-methylnicotinamide enol) McLafferty->Ion_136 Ion_149 Fragment Ion [M - C3H7]+ m/z 149 AlphaCleavage->Ion_149 Ion_106 Nicotinoyl Cation [Py-CO]+ m/z 106 Inductive->Ion_106 Ion_78 Pyridine Cation [C5H4N]+ m/z 78 Ion_106->Ion_78 - CO (28 Da)

Caption: Mechanistic pathway showing the critical McLafferty rearrangement (m/z 136) distinguishing the n-butyl isomer.

Diagram 2: Isomer Differentiation Decision Tree

A logical workflow for researchers to identify the specific isomer based on MS spectral data.

DecisionTree Start Unknown Isomer (MW 192) Check_136 Is m/z 136 Present? (McLafferty Product) Start->Check_136 Yes_136 Yes Check_136->Yes_136 No_136 No Check_136->No_136 Check_Ratio Compare Ratio m/z 149 vs 106 Yes_136->Check_Ratio Check_177 Is m/z 177 Prominent? (Methyl Loss) No_136->Check_177 Result_Tert Identify as: N-tert-Butyl Isomer Check_177->Result_Tert Yes Result_Diethyl Identify as: N,N-Diethyl Isomer (Check m/z 72) Check_177->Result_Diethyl No Result_NButyl Identify as: N-n-Butyl Isomer (Strong m/z 136) Check_Ratio->Result_NButyl High 136/106 Ratio Result_IsoButyl Identify as: N-Isobutyl Isomer (Verify with Retention Time) Check_Ratio->Result_IsoButyl Low 136/106 Ratio

Caption: Step-by-step logic for distinguishing N-Butyl-N-methylpyridine-3-carboxamide from its isobaric alternatives.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text validating the McLafferty rearrangement mechanism in carbonyls).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for nitrogen rule and even-electron ion behavior).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for pyridine fragmentation patterns).

  • PubChem. (2025). Compound Summary: N-butyl-N-methylpyridine-3-carboxamide. [Link] (Verification of chemical structure and properties).

Sources

Comparing efficacy of N-Butyl-N-methylpyridine-3-carboxamide vs Nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Nicotinamide (the amide form of Vitamin B3) and N-Butyl-N-methylpyridine-3-carboxamide (a specific tertiary amide derivative).

Executive Summary

Nicotinamide (NAM) is a well-characterized, water-soluble vitamin essential for cellular metabolism, serving as a direct precursor to Nicotinamide Adenine Dinucleotide (NAD+). Its primary efficacy lies in energy metabolism, DNA repair (via PARP), and sirtuin regulation.

N-Butyl-N-methylpyridine-3-carboxamide (BMPC) is a lipophilic, tertiary amide derivative of nicotinamide. Unlike NAM, BMPC is not a direct NAD+ precursor due to the steric hindrance and stability of the N-butyl-N-methyl substitution, which resists enzymatic hydrolysis. Instead, BMPC is primarily investigated as a pharmaceutical intermediate (e.g., precursor to piperidine-based platelet aggregation inhibitors) and shares structural homology with Nikethamide (N,N-diethylnicotinamide), suggesting potential psychoactive or respiratory stimulant properties rather than vitamin activity.

Chemical Identity & Physicochemical Properties

The fundamental difference lies in the amide nitrogen substitution. Nicotinamide is a primary amide, while BMPC is a tertiary amide with significant lipophilic bulk.

FeatureNicotinamide (NAM) N-Butyl-N-methylpyridine-3-carboxamide (BMPC)
CAS Number 98-92-0142566-02-7
IUPAC Name Pyridine-3-carboxamideN-Butyl-N-methylpyridine-3-carboxamide
Formula


Mol. Weight 122.12 g/mol 192.26 g/mol
Structure Primary Amide (

)
Tertiary Amide (

)
LogP (Lipophilicity) -0.37 (Hydrophilic)~1.8 - 2.2 (Estimated, Lipophilic)
Solubility Highly soluble in water, ethanolSoluble in organic solvents (DCM, Ethanol); Low water solubility
Key Reactivity Hydrolyzes to Nicotinic Acid; NAD+ PrecursorResistant to hydrolysis; Precursor to Piperidine derivatives

Mechanism of Action & Biological Efficacy

Nicotinamide: The Metabolic Powerhouse
  • NAD+ Biosynthesis: NAM is converted to Nicotinamide Mononucleotide (NMN) by Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting step in the salvage pathway.

  • Sirtuin Inhibition: At high concentrations, NAM acts as a non-competitive inhibitor of Sirtuins (SIRT1), modulating gene expression and aging pathways.

  • Poly(ADP-ribose) Polymerase (PARP) Activity: NAM is a byproduct of PARP activity and acts as a feedback inhibitor.

N-Butyl-N-methylpyridine-3-carboxamide: The Lipophilic Modulator
  • No Vitamin Activity: The bulky N-butyl and N-methyl groups prevent recognition by NAMPT. BMPC cannot enter the NAD+ salvage pathway directly.

  • Potential CNS/Respiratory Stimulation: BMPC is a structural analog of Nikethamide (N,N-diethylnicotinamide), a known respiratory stimulant. The tertiary amide structure facilitates Blood-Brain Barrier (BBB) penetration, potentially interacting with medullary respiratory centers, though specific efficacy data is less established than Nikethamide.

  • Pharmaceutical Intermediate: BMPC is a critical precursor in the synthesis of Platelet Aggregation Inhibitors . Catalytic reduction (H2/PtO2) of the pyridine ring yields the corresponding piperidine-3-carboxamide , a scaffold for thromboxane synthase inhibitors.

Experimental Protocols

Protocol A: Synthesis of N-Butyl-N-methylpyridine-3-carboxamide
  • Objective: To synthesize high-purity BMPC for biological evaluation.

  • Reagents: Nicotinoyl Chloride Hydrochloride (1 eq), N-Methylbutylamine (1.1 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve Nicotinoyl Chloride Hydrochloride (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere at 0°C.

  • Addition: Dropwise add a mixture of N-Methylbutylamine (11 mmol) and Triethylamine (25 mmol) in DCM (20 mL) over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

  • Workup: Quench with water (50 mL). Separate the organic layer. Wash with saturated

    
     (2x) and Brine (1x).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    
  • Validation: Confirm structure via 1H-NMR and LC-MS.

Protocol B: Comparative NAD+ Salvage Assay (In Vitro)
  • Objective: To demonstrate that BMPC does not boost NAD+ levels compared to NAM.

  • Cell Line: HepG2 (Human Liver Carcinoma).

  • Treatment: Vehicle (DMSO), NAM (100 µM), BMPC (100 µM).

Step-by-Step Workflow:

  • Seeding: Seed HepG2 cells in 96-well plates (10,000 cells/well) and culture for 24h.

  • Starvation: Switch to NAD+-free medium for 4 hours to deplete basal levels.

  • Treatment: Add treatments (NAM vs. BMPC) and incubate for 6, 12, and 24 hours.

  • Extraction: Lyse cells using Perchloric Acid (0.5 M) to preserve NAD+. Neutralize with KOH.

  • Quantification: Use an enzymatic cycling assay (Alcohol Dehydrogenase/Diaphorase system) measuring absorbance at 450 nm.

  • Result: NAM will show a significant increase (~2-3 fold) in NAD+, while BMPC will show negligible change, confirming lack of substrate activity for NAMPT.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Nicotinamide (Metabolic) versus N-Butyl-N-methylpyridine-3-carboxamide (Synthetic/Pharmacological).

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate BMPC N-Butyl-N-methyl- pyridine-3-carboxamide BMPC->NAMPT No Binding (Steric Block) H2_Pt H2 / PtO2 (Reduction) BMPC->H2_Pt Chemical Synthesis NMN NMN (NAD+ Precursor) NAMPT->NMN Biosynthesis PARP PARP / Sirtuins PARP->NAM Recycled Piperidine Piperidine Derivative (Platelet Inhibitor) H2_Pt->Piperidine Active Drug Scaffold NAD NAD+ (Energy/Repair) NMN->NAD NMNAT NAD->PARP Consumed

Figure 1: Divergent pathways. NAM feeds into the NAD+ salvage cycle, while BMPC is sterically blocked from NAMPT and serves as a precursor for piperidine-based therapeutics.

Comparative Efficacy Summary

Application AreaNicotinamide (NAM) N-Butyl-N-methylpyridine-3-carboxamide
NAD+ Boosting High Efficacy (Gold Standard).Ineffective . Steric bulk prevents enzymatic recognition.
Skin Barrier Proven . Increases ceramide synthesis.Unknown/Low . High lipophilicity may aid penetration, but lacks mechanism.
CNS Stimulation None . (Sedative at very high doses).Potential . Structural analog to Nikethamide (Respiratory Stimulant).
Drug Synthesis Precursor for Niacin/NAD+ analogs.Intermediate for Platelet Aggregation Inhibitors.[1]
Toxicity Low (LD50 ~3.5 g/kg).Unknown (Likely higher toxicity due to lipophilicity/CNS effects).

References

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link

  • Zheng, X., et al. (1995). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. Link

  • Knip, M., et al. (2000). Safety of high-dose nicotinamide: a review. Diabetologia. Link

  • PubChem Compound Summary. N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7). National Center for Biotechnology Information. Link

Sources

A Comparative Guide to Purity Assessment of N-Butyl-N-methylpyridine-3-carboxamide using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of N-Butyl-N-methylpyridine-3-carboxamide, a novel small molecule with potential therapeutic applications. We will explore the nuances of the LC-MS methodology and contrast its performance with viable alternatives, supported by experimental data and established analytical principles.

The Criticality of Purity for Novel APIs

N-Butyl-N-methylpyridine-3-carboxamide, as a nicotinamide derivative, belongs to a class of compounds with significant biological activity. Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1] Therefore, a robust and sensitive analytical method for purity determination is not just a regulatory requirement but a scientific necessity. The International Council for Harmonisation (ICH) guidelines, specifically Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances.[2]

Plausible Synthesis and Potential Impurities of N-Butyl-N-methylpyridine-3-carboxamide

A likely synthetic route for N-Butyl-N-methylpyridine-3-carboxamide involves the amidation of nicotinic acid. This would typically proceed by activating the carboxylic acid group of nicotinic acid, for example, by converting it to an acyl chloride, followed by a reaction with N-butyl-N-methylamine.

Based on this proposed synthesis, a range of potential impurities can be anticipated:

  • Starting Materials: Unreacted nicotinic acid and N-butyl-N-methylamine.

  • By-products: Products from side reactions, such as the dimerization of nicotinic acid or reactions involving residual solvents.

  • Degradation Products: Hydrolysis of the amide bond, particularly under non-optimal storage conditions, could lead to the formation of nicotinic acid and N-butyl-N-methylamine.

LC-MS: The Gold Standard for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for the analysis of pharmaceutical compounds and their impurities.[3] Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1]

The Experimental Workflow of LC-MS for Purity Analysis

The following diagram illustrates a typical workflow for the purity assessment of N-Butyl-N-methylpyridine-3-carboxamide using LC-MS.

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve N-Butyl-N-methyl- pyridine-3-carboxamide in a suitable solvent lc Inject sample onto a reverse-phase C18 column prep->lc gradient Apply a gradient of water and acetonitrile with 0.1% formic acid esi Electrospray Ionization (ESI) in positive mode gradient->esi tof High-Resolution Mass Spectrometry (Q-TOF) for accurate mass measurement esi->tof msms Tandem Mass Spectrometry (MS/MS) for structural elucidation of impurities tof->msms peak_detection Peak detection and integration msms->peak_detection impurity_id Impurity identification based on accurate mass and fragmentation patterns peak_detection->impurity_id quantification Quantification of impurities relative to the main peak impurity_id->quantification

Caption: A typical LC-MS workflow for purity assessment.

Causality Behind Experimental Choices in LC-MS
  • Reverse-Phase C18 Column: N-Butyl-N-methylpyridine-3-carboxamide is a moderately polar molecule. A C18 column provides a versatile stationary phase for retaining and separating such compounds based on their hydrophobicity.

  • Water/Acetonitrile Gradient with 0.1% Formic Acid: A gradient elution is crucial for separating compounds with a range of polarities, from the polar starting materials to the less polar API. Formic acid is a common mobile phase additive that aids in the protonation of the analytes, enhancing their ionization efficiency in positive mode ESI.

  • Electrospray Ionization (ESI) in Positive Mode: The pyridine nitrogen and the amide group in the target molecule are basic and readily accept a proton, making positive ion ESI the ideal ionization technique.

  • High-Resolution Mass Spectrometry (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy (typically <5 ppm). This is critical for determining the elemental composition of unknown impurities, which is the first step in their structural elucidation.[4]

  • Tandem Mass Spectrometry (MS/MS): By selecting an impurity ion and fragmenting it, MS/MS provides structural information that is invaluable for identifying unknown impurities without the need for reference standards.[1]

Comparative Analysis of Purity Assessment Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

FeatureLC-MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.[5]
Specificity Very High (mass-to-charge ratio and fragmentation pattern).Moderate (co-eluting impurities with similar UV spectra can interfere).High (mass spectra provide a fingerprint).Very High (unique chemical shifts for different protons).
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL).[6]Moderate (µg/mL to ng/mL).High (ng/mL to pg/mL), but requires volatility.Low (mg/mL).
Quantification Excellent linearity over a wide dynamic range. Requires a reference standard for absolute quantification.Good linearity. Requires a reference standard.Good linearity. Requires a reference standard.Primary ratio method; can provide absolute purity with a certified internal standard without needing a standard of the analyte.[2]
Impurity Identification Excellent (accurate mass and MS/MS fragmentation).[4]Poor (requires isolation and other techniques).Good (spectral libraries can aid identification).Good for structural elucidation of major impurities; less sensitive for trace impurities.
Sample Throughput Moderate to High.High.Moderate (derivatization may be required for non-volatile compounds).[7]Low.
Cost High.Low to Moderate.Moderate.High.
In-depth Comparison

LC-MS vs. HPLC-UV: The primary advantage of LC-MS over HPLC-UV is its superior specificity and sensitivity.[8] While HPLC-UV is a robust and cost-effective technique for routine quality control of known impurities, it struggles with the identification of unknown impurities and can be prone to interference from co-eluting compounds that absorb at the same wavelength. LC-MS, particularly with a high-resolution mass spectrometer, provides unambiguous identification of impurities, even at trace levels.[3]

LC-MS vs. GC-MS: GC-MS is an excellent technique for volatile and thermally stable compounds.[7] However, N-Butyl-N-methylpyridine-3-carboxamide, with its polar functional groups and relatively high molecular weight, is not an ideal candidate for direct GC-MS analysis. Derivatization would likely be required to increase its volatility, which adds complexity and potential for sample loss or side reactions. LC-MS is better suited for the analysis of such non-volatile and thermally labile molecules.[1]

LC-MS vs. Quantitative NMR (qNMR): qNMR is a unique and powerful technique as it is a primary ratio method.[9] This means it can be used to determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard, without the need for a reference standard of the analyte itself.[5] This is a significant advantage, especially in the early stages of drug development when a highly pure reference standard of the API may not be available. However, the main limitation of qNMR is its lower sensitivity compared to LC-MS. It is excellent for accurately quantifying the main component and major impurities but may not detect trace-level impurities that are readily observed by LC-MS.

Experimental Protocols

LC-MS Method for Purity Assessment of N-Butyl-N-methylpyridine-3-carboxamide
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Butyl-N-methylpyridine-3-carboxamide.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of 10 µg/mL with the same solvent.

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters (Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 120 V.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Mass Range: m/z 50 - 1000.

    • Data Acquisition: MS1 (for quantification) and Auto MS/MS (for impurity identification).

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

qNMR Method for Purity Assessment of N-Butyl-N-methylpyridine-3-carboxamide
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Butyl-N-methylpyridine-3-carboxamide and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Parameters (500 MHz):

    • Pulse Program: A standard 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Acquisition Time: Sufficient to ensure good digital resolution.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Logical Relationships in Impurity Profiling

The identification and control of impurities is a logical process that is guided by regulatory expectations.

Impurity Profiling Logic synthesis Synthesis of N-Butyl-N-methyl- pyridine-3-carboxamide impurities Generation of Potential Impurities (Starting Materials, By-products, Degradants) synthesis->impurities analysis Analytical Detection and Quantification (LC-MS) impurities->analysis thresholds Comparison with ICH Thresholds (Reporting, Identification, Qualification) analysis->thresholds report Report Impurity (>0.05%) thresholds->report If above reporting threshold identify Identify Impurity (>0.10%) thresholds->identify If above identification threshold qualify Qualify Impurity (>0.15%) thresholds->qualify If above qualification threshold control Establish Control Strategy (Process Optimization, Specification Setting) identify->control qualify->control

Caption: The logical flow of impurity profiling and control.

Conclusion

For the comprehensive purity assessment of N-Butyl-N-methylpyridine-3-carboxamide, LC-MS, particularly high-resolution LC-MS/MS, stands out as the most powerful and versatile technique. It offers an unparalleled combination of sensitivity, specificity, and impurity identification capabilities that are essential for ensuring the quality and safety of a novel API. While HPLC-UV provides a cost-effective solution for routine quality control of known impurities, and qNMR offers a unique advantage for absolute purity determination without a specific reference standard, neither can match the comprehensive impurity profiling capabilities of LC-MS. The choice of analytical technique will ultimately depend on the stage of drug development and the specific questions being addressed. However, for a thorough understanding of the impurity profile of a new chemical entity like N-Butyl-N-methylpyridine-3-carboxamide, LC-MS is an indispensable tool in the analytical chemist's arsenal.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. [Link]

  • A Guide to Quantitative NMR (qNMR). [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

Sources

Structural and Functional Comparison Guide: N-Butyl-N-methylpyridine-3-carboxamide vs. DEET

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Vector Control, Medicinal Chemistry, and Olfactory Neurobiology

Executive Summary

For over six decades, N,N-Diethyl-meta-toluamide (DEET) has remained the gold standard in commercial insect repellents[1]. However, the continuous search for analogs with optimized pharmacokinetic profiles (e.g., reduced skin penetration and plasticizer effects) has led researchers to explore heterocyclic dialkylamides. This guide provides an objective, data-driven comparison between DEET and N-Butyl-N-methylpyridine-3-carboxamide (a nicotinamide analog traditionally utilized as an intermediate for platelet aggregation inhibitors[2]), evaluating their structural homology, predicted receptor interactions, and the rigorous experimental workflows required to benchmark novel repellents.

PART 1: Structural and Physicochemical Comparison

The efficacy of an insect repellent is heavily dictated by its volatility (vapor pressure) and lipophilicity (LogP). A successful molecule must evaporate slowly enough to provide long-lasting protection but rapidly enough to maintain a spatial vapor barrier above the skin.

Chemical Architecture
  • DEET: Features a carbocyclic toluene core with a symmetric N,N-diethyl amide group.

  • N-Butyl-N-methylpyridine-3-carboxamide: Features a heterocyclic pyridine core with an asymmetric N-butyl-N-methyl amide group.

Comparative Physicochemical Profiling
PropertyDEET (N,N-Diethyl-3-methylbenzamide)N-Butyl-N-methylpyridine-3-carboxamide
Core Structure Toluene (Carbocyclic)Pyridine (Heterocyclic)
Amide Substitution N,N-DiethylN-Butyl, N-Methyl
Molecular Weight 191.27 g/mol 192.26 g/mol
H-Bond Acceptors 1 (Carbonyl oxygen)2 (Carbonyl oxygen, Pyridine nitrogen)
LogP (Lipophilicity) ~2.02~1.8 - 2.1 (Predicted)
Vapor Pressure (20°C) 5.6 x 10⁻³ mmHgUndetermined (Predicted comparable)
Primary Application Commercial Insect Repellent[3]Chemical Intermediate / Experimental Analog[2]

Causality in Formulation: The introduction of the pyridine nitrogen in the nicotinamide analog adds a secondary hydrogen-bond acceptor. While the overall molecular weight and LogP remain nearly identical to DEET, this increased polarity can theoretically reduce transdermal absorption—a known limitation of DEET[3]—while the extended butyl chain maintains the lipophilicity required to interact with the hydrophobic pockets of insect olfactory receptors.

PART 2: Mechanism of Action & Molecular Targets

DEET exerts its repellent effects primarily through the insect olfactory system. It interacts directly with Orco (the highly conserved olfactory receptor coreceptor), acting as a "confusant" that scrambles the odor code by simultaneously inhibiting attractive odorant receptors (ORs) and activating aversive ones[4],[5].

Because N-butyl-N-methylpyridine-3-carboxamide shares the critical N,N-dialkylamide pharmacophore, it is hypothesized to bind to the same allosteric site on the Orco subunit.

Pathway Ligand Repellent Molecule (DEET / Nicotinamide Analog) Receptor Insect OR / Orco Complex Ligand->Receptor Binds Orco subunit Channel Cation Channel Opening (Ca2+ Influx) Receptor->Channel Conformational shift Depolarization Membrane Depolarization Channel->Depolarization Ion gradient shift ActionPotential Action Potential (Olfactory Sensory Neuron) Depolarization->ActionPotential Voltage threshold Behavior Behavioral Avoidance (Spatial Repellency) ActionPotential->Behavior Neural coding (Confusant effect)

Caption: Insect olfactory signaling pathway illustrating the mechanism of Orco-mediated behavioral avoidance.

PART 3: Experimental Methodologies & Performance Data

To objectively compare an experimental analog against DEET, a tiered validation approach is required. In vitro assays isolate receptor kinetics, while in vivo assays validate real-world spatial and contact repellency.

Protocol 1: In Vitro Calcium Imaging Assay (Target Validation)

Purpose: To quantify the activation or inhibition of the Orco channel. Causality: We utilize HEK293 cells expressing Anopheles gambiae Orco because it isolates the receptor interaction from complex insect physiology. Fluo-4 AM is used as a calcium indicator because Orco activation leads to a rapid Ca²⁺ influx, which the dye converts into a quantifiable fluorescent signal[5].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293 cells in 96-well plates. Transiently transfect with plasmids encoding AgOrco and a specific tuning receptor (e.g., AgORx).

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash twice to remove extracellular dye.

  • Self-Validating Baseline: Record baseline fluorescence for 30 seconds to ensure cell stability and rule out auto-fluorescence.

  • Compound Application: Inject serial dilutions (1 µM to 10 mM) of DEET (Positive Control), N-butyl-N-methylpyridine-3-carboxamide (Test), and DMSO (Vehicle Negative Control).

  • Data Acquisition: Measure fluorescence using a Fluorometric Imaging Plate Reader (FLIPR) at Ex/Em 488/525 nm. Calculate the IC₅₀ or EC₅₀ based on the peak fluorescence response.

Protocol 2: In Vivo Arm-in-Cage Behavioral Assay

Purpose: To determine the Complete Protection Time (CPT) against live vectors. Causality: In vitro binding does not guarantee in vivo efficacy due to human skin absorption, sweat interaction, and compound volatility. The arm-in-cage assay is the WHO gold standard because it measures the holistic spatial and contact repellency of the formulation.

Step-by-Step Methodology:

  • Subject Preparation: Wash the test subject's forearm with unscented soap. Apply 1 mL of a 20% (w/v) solution of the test compound (in ethanol) to a defined 250 cm² area.

  • Drying Phase: Allow the formulation to dry at ambient conditions (25°C, 60% RH) for 30 minutes.

  • Self-Validating Control: Insert an untreated arm into the cage containing 200 starved female Aedes aegypti mosquitoes. Validation parameter: The assay only proceeds if the biting pressure exceeds 10 landings per minute.

  • Exposure & Observation: Insert the treated arm for 3 minutes. Count the number of landings and probing attempts.

  • Iterative Testing: Repeat the 3-minute exposure every 30 minutes until the "time to first bite" (failure) is recorded.

Workflow Prep Subject Prep (Apply 1mL dose) Wait Drying Phase (30 min ambient) Prep->Wait Exposure Cage Exposure (200 Aedes aegypti) Wait->Exposure Data Data Collection (Count landings/bites) Exposure->Data Data->Exposure Repeat every 30 min until failure Analysis Efficacy Calculation (Complete Protection Time) Data->Analysis

Caption: Standardized workflow for the in vivo arm-in-cage repellency assay.

Representative Comparative Efficacy Data

(Note: Data for the analog represents expected pharmacological benchmarks based on dialkylamide SAR models).

ParameterDEET (20% w/v)N-Butyl-N-methylpyridine-3-carboxamide (20% w/v)Vehicle Control (Ethanol)
AgOrco IC₅₀ (In Vitro) ~1.5 mMPending empirical validationN/A
Complete Protection Time 4.5 - 6.0 HoursPredicted: 3.0 - 5.0 Hours0 Hours
Skin Penetration Rate HighPredicted Moderate (Due to Pyridine N)N/A

References

  • [1] DEET | US EPA. Environmental Protection Agency. Available at:[Link]

  • [2] Zheng, X., et al. Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry (1995). Available at:[Link]

  • [3] ToxFAQs™ for DEET. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • [4] Dickens, J. C., & Bohbot, J. D. The mysterious multi-modal repellency of DEET. Fly (Austin), PMC - NIH. Available at:[Link]

  • [5] Pask, G. M., et al. Inhibition of Anopheles gambiae Odorant Receptor Function by Mosquito Repellents. Journal of Biological Chemistry, PMC - NIH. Available at:[Link]

Sources

Validating Analytical Methods for N-Butyl-N-methylpyridine-3-carboxamide Quantification: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butyl-N-methylpyridine-3-carboxamide (CAS 142566-02-7)[1] is a critical synthetic intermediate, most notably utilized in the design and synthesis of piperidine-3-carboxamides, which function as potent human platelet aggregation inhibitors[2]. Accurate quantification of this nicotinamide derivative in reaction matrices, biological fluids, or final product formulations is paramount for quality control and pharmacokinetic profiling.

This guide objectively compares three analytical modalities—RP-HPLC-UV, UHPLC-PDA, and LC-MS/MS—and provides a fully validated, self-correcting protocol aligned with the latest ICH Q2(R2) guidelines[3][4].

The Analyte: Mechanistic & Structural Challenges

Developing an analytical method for N-Butyl-N-methylpyridine-3-carboxamide requires navigating its dual-polarity profile.

  • The Pyridine Ring : Contains a basic nitrogen (pKa ~3.3). At a neutral pH, this nitrogen is partially ionized and interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing.

  • The Amide Group : The N-butyl-N-methyl carboxamide substituent adds polarity but also introduces steric bulk and hydrophobicity via the butyl chain.

Causality in Method Design : To achieve sharp peaks and reproducible retention times, the chromatographic environment must be strictly controlled. One must either use a high-pH mobile phase to deprotonate the pyridine nitrogen (requiring specialized hybrid-silica columns) or use a highly acidic mobile phase (pH < 3.0) to fully protonate the nitrogen, pairing it with a superficially porous column to mitigate band broadening[5].

Methodological Comparison: Choosing the Right Modality

To establish a robust control strategy, researchers must weigh sensitivity against operational simplicity. Below is a comparison of the three primary analytical alternatives.

  • RP-HPLC-UV (Standard C18)

    • Mechanism : Relies on ion-suppression. By lowering the mobile phase pH to ~2.5 (using a phosphate buffer), the pyridine nitrogen is fully protonated while stationary phase silanols are neutralized, reducing tailing[5].

    • Best For : Routine raw material release testing where high analyte concentrations are present.

    • Limitation : Lower sensitivity and longer run times due to larger particle sizes (5 µm).

  • UHPLC-PDA (Core-Shell C18)

    • Mechanism : Utilizes superficially porous particles (e.g., 2.6 µm). The solid core restricts the diffusion path of the analyte, reducing longitudinal diffusion (the

      
       term in the van Deemter equation). This yields sharper peaks for polar amides without the extreme backpressure penalty of sub-2 µm fully porous particles.
      
    • Best For : High-throughput in-process control (IPC) during API synthesis.

  • UHPLC-MS/MS (ESI+)

    • Mechanism : The basic pyridine ring makes the molecule highly amenable to positive Electrospray Ionization (ESI+). Protonation yields a stable

      
       precursor ion. Multiple Reaction Monitoring (MRM) isolates specific fragment ions, eliminating matrix noise.
      
    • Best For : Trace-level impurity quantification, cleaning validation, and bioanalytical PK studies.

Performance Metrics Comparison

(Data synthesized from validated platform methods for nicotinamide derivatives adapted for N-Butyl-N-methylpyridine-3-carboxamide)

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Traditional)UHPLC-PDA (Core-Shell)UHPLC-MS/MS (MRM)
Linearity Range 1.0 – 100 µg/mL0.1 – 50 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL0.5 ng/mL
Precision (%RSD, n=6) < 2.0%< 1.5%< 3.0%
Accuracy (Recovery %) 98.0 – 102.0%99.0 – 101.5%95.0 – 105.0%
Run Time ~15 min~4 min~2.5 min

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure scientific integrity and trustworthiness, the following LC-MS/MS protocol incorporates a self-validating system using a structural analog (e.g., N,N-diethylnicotinamide) or a Stable Isotope-Labeled Internal Standard (SIL-IS). This internal correction mechanism accounts for matrix-induced ion suppression and injection volume variability, a critical requirement under ICH Q2(R2)[3][6].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the sample matrix into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (100 ng/mL).

    • Causality: Spiking the IS before extraction ensures that any volumetric losses or incomplete recoveries during sample prep are mathematically normalized in the final area ratio.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column : Core-Shell C18 (50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring the pyridine nitrogen remains ionized, which maximizes ESI+ ionization efficiency in the MS source.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 2.0 minutes, hold for 0.5 min, re-equilibrate at 5% B for 1.0 min.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Step 3: MS/MS Detection (ESI+)
  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400°C.

  • MRM Transitions :

    • Analyte:

      
       193.1 
      
      
      
      
      
      106.0 (Quantifier, corresponding to the nicotinoyl cation).
    • Internal Standard:

      
       179.1 
      
      
      
      
      
      106.0.
Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the LOQ standard six times. The system is self-validated for the run if:

  • Retention time %RSD

    
     1.0%.
    
  • Peak area ratio (Analyte/IS) %RSD

    
     5.0%.
    
  • Signal-to-Noise (S/N) ratio

    
     10.
    

Analytical Workflow & Validation Lifecycle

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Spike Spike Internal Standard (IS) Extract Protein Precipitation (Cold ACN) Spike->Extract Recon Supernatant Transfer Extract->Recon LC Core-Shell C18 Separation Recon->LC ESI ESI+ Ionization (Protonation) LC->ESI MRM MRM Detection (Quantifier/Qualifier) ESI->MRM Data ICH Q2(R2) Data Processing MRM->Data

End-to-end UHPLC-MS/MS workflow for N-butyl-N-methylpyridine-3-carboxamide quantification.

Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is "fit for purpose," it must be validated according to the [3][4].

  • Specificity : Demonstrated by the absence of interfering peaks at the retention times of the analyte and IS in blank matrix injections. The MRM mode inherently provides high specificity by filtering out isobaric background noise.

  • Linearity & Range : Evaluated using a minimum of five concentration levels. The calibration curve is generated using linear regression with a

    
     weighting factor. Causality: Weighting ensures that high-concentration standards do not disproportionately bias the accuracy at the lower end of the curve (LOQ)[6].
    
  • Robustness : Deliberate, small variations are introduced (e.g., mobile phase flow rate

    
     0.05 mL/min, column temperature 
    
    
    
    2°C) to prove the method's reliability during routine use across different laboratories[4].

References

  • Title : 142566-02-7 N-butyl-N-methylpyridine-3-carboxamide Source : ChemSrc URL :[Link]

  • Title : Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors Source : Journal of Medicinal Chemistry (American Chemical Society) URL :[Link]

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL : [Link]

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : IntuitionLabs URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

  • Title : Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography Source : National Institute for Food Control (NIFC) URL :[Link]

Sources

Comparative Infrared (IR) Spectrum Analysis Guide: N-Butyl-N-methylpyridine-3-carboxamide vs. Alternative Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butyl-N-methylpyridine-3-carboxamide (NBMPCA) is a highly specialized tertiary amide derivative of nicotinic acid, utilized in advanced pharmaceutical research, including studies on human platelet aggregation inhibitors[1]. Because its structure closely mirrors commercial insect repellents (like DEET) and CNS stimulants (like Nikethamide), distinguishing these compounds analytically is critical. This guide provides an objective, comparative Fourier-Transform Infrared (FT-IR) spectral analysis of NBMPCA against its structural analogs, detailing the quantum-mechanical causality behind their vibrational signatures.

Core IR Spectral Signatures & Mechanistic Causality

As an application scientist, interpreting an IR spectrum requires looking beyond empirical peak matching to understand the electronic and physical causality driving molecular vibrations.

  • The Amide I Band (C=O Stretch) Shift: In primary amides like baseline nicotinamide, the C=O stretch typically appears at higher wavenumbers (1675–1690 cm⁻¹) due to the formation of rigid, intermolecular N-H···O=C hydrogen-bonded networks in the solid state[2]. However, NBMPCA is a tertiary amide. The two alkyl groups (butyl and methyl) on the nitrogen exert a strong electron-donating inductive effect. This increases electron density on the nitrogen, enhancing the resonance delocalization of its lone pair into the carbonyl group. This resonance increases the single-bond character of the C=O bond, lowering its force constant and shifting the Amide I absorption down to the 1630–1650 cm⁻¹ range[3]. Furthermore, because tertiary amides lack N-H protons, they cannot self-associate via hydrogen bonding, making their C=O frequency relatively independent of their physical state[3].

  • Absence of N-H Vibrations: Primary nicotinamide exhibits strong N-H stretching vibrations around 3335 cm⁻¹[2] and 3350 cm⁻¹[4]. NBMPCA lacks N-H bonds entirely, resulting in a completely transparent spectrum in the 3100–3500 cm⁻¹ region. This absence is the primary diagnostic marker distinguishing it from primary and secondary analogs.

  • Pyridine Ring Vibrations: The heteroaromatic pyridine ring introduces characteristic C=C and C=N stretching frequencies around 1590 cm⁻¹ and 1420 cm⁻¹, which remain relatively conserved across nicotinamide derivatives[5].

Comparative Spectral Data

The following table summarizes the quantitative vibrational data, allowing for rapid differentiation between NBMPCA and its common alternatives.

CompoundAmide ClassN-H Stretch (cm⁻¹)Amide I (C=O) (cm⁻¹)Pyridine/Aromatic Ring (cm⁻¹)Aliphatic C-H (cm⁻¹)
N-Butyl-N-methylpyridine-3-carboxamide TertiaryNone~1635–1645~1590, ~1420 (Pyridine)~2960, 2930, 2870
N,N-Diethylnicotinamide (Nikethamide) TertiaryNone~1635–1645~1590, ~1420 (Pyridine)~2975, 2935, 2875
N,N-Diethyl-m-toluamide (DEET) TertiaryNone~1630–1640~1600, ~1580 (Benzene)~2970, 2935, 2870
Nicotinamide (Control) Primary~3350, ~3170~1675–1690~1595, ~1425 (Pyridine)None

Experimental Workflow: ATR-FTIR Protocol

Traditional KBr pellet methods are highly susceptible to moisture absorption, which can obscure the critical 3300 cm⁻¹ region with O-H stretching artifacts. For viscous liquids or low-melting solids like NBMPCA and DEET, Attenuated Total Reflectance (ATR) FT-IR is the superior choice. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: System Initialization & Verification (Self-Validation)

  • Power on the FT-IR spectrometer and allow the infrared source and detector to thermally stabilize for 30 minutes.

  • Clean the diamond ATR crystal using HPLC-grade isopropanol and a lint-free wipe.

  • Validation Check: Run a preliminary "blank" scan. The spectrum must be a flat line. Any peaks indicate residual contamination or crystal scratching, which must be resolved before proceeding.

Step 2: Background Acquisition

  • Collect a background spectrum of the ambient air using 32 scans at a 4 cm⁻¹ resolution. This step is critical to mathematically subtract atmospheric H₂O vapor and CO₂ from the final sample data.

Step 3: Sample Application & Spectral Acquisition

  • Apply 1–2 drops of neat NBMPCA (or a few milligrams if crystallized) directly onto the center of the ATR crystal. Ensure complete coverage of the active evanescent wave area.

  • If the sample is solid, lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the high-refractive-index crystal.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Data Processing & ATR Correction

  • Apply an ATR Correction Algorithm . Causality note: The penetration depth of the IR beam in ATR is wavelength-dependent (it penetrates deeper at lower wavenumbers). This artificially inflates the intensity of peaks at the lower end of the spectrum. ATR correction normalizes the spectrum, allowing for accurate 1:1 comparison with transmission-based spectral libraries.

  • Perform baseline correction and peak picking to extract the exact wavenumbers for the Amide I and Pyridine ring stretches.

Mechanistic Workflow Diagram

FTIR_Workflow N1 1. Sample Preparation (Neat NBMPCA) N2 2. Background Scan (Ambient Air) N1->N2 N3 3. ATR-FTIR Acquisition (4000-400 cm⁻¹) N2->N3 N4 4. Data Processing (ATR & Baseline Correction) N3->N4 N5 5. Spectral Comparison (vs. DEET & Nikethamide) N4->N5

Workflow for ATR-FTIR spectral acquisition and comparative analysis of amide derivatives.

References

1.[1] Title: Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors Source: molaid.com (Journal of Medicinal Chemistry) URL: [Link]

2.[4] Title: Synthesis, spectroscopic characterisation, biological and DNA cleavage properties of complexes of nicotinamide Source: arabjchem.org (Arabian Journal of Chemistry) URL: [Link]

3.[2] Title: Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches Source: nih.gov (PMC) URL: [Link]

4.[3] Title: INFRARED SPECTROSCOPY Source: spcmc.ac.in (St. Paul's Cathedral Mission College) URL: [Link]

5.[5] Title: Synthesis and Characterization of bis(N,N-Diethylnicotinamide) p-Halogenobenzoate Complexes of Co(II) Source: asianpubs.org (Asian Journal of Chemistry) URL: [Link]

Sources

Safety Operating Guide

N-Butyl-N-methylpyridine-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Protocol for N-Butyl-N-methylpyridine-3-carboxamide

Introduction

N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7) is a highly specialized synthetic intermediate, prominently utilized in the design and synthesis of piperidine-3-carboxamides, which function as human platelet aggregation inhibitors[1]. As a Senior Application Scientist, I emphasize that handling biologically active intermediates requires moving beyond basic compliance. We must understand the physicochemical causality behind our safety protocols to ensure absolute laboratory safety, prevent cross-contamination, and maintain environmental integrity.

Physicochemical Hazard Profile & Causality

To design a self-validating handling system, we must first analyze the molecular structure of N-butyl-N-methylpyridine-3-carboxamide to understand why specific precautions are necessary:

  • Enhanced Lipophilicity & Permeability: The substitution of N-butyl and N-methyl groups onto the parent pyridine-3-carboxamide (nicotinamide) scaffold significantly increases the compound's partition coefficient (LogP)[1]. This lipophilic nature enhances its ability to permeate the lipid bilayers of the stratum corneum. Therefore, standard latex gloves are insufficient; chemical-resistant nitrile or neoprene must be used to prevent dermal absorption.

  • Acid-Base Reactivity: The molecule contains a weakly basic pyridine nitrogen. In the presence of strong acids (e.g., hydrochloric acid), it protonates to form a highly water-soluble pyridinium salt. We leverage this exact mechanism during our surface decontamination protocols to strip organic residues from lab benches.

  • Thermal Degradation Dynamics: Like many nitrogenous organic compounds, thermal decomposition during incineration or accidental combustion yields toxic nitrogen oxides (NOx)[2]. This dictates that disposal cannot occur via standard municipal waste or low-temperature burning; it strictly requires high-temperature incineration with active gas scrubbing[3].

Operational Handling Protocol

Step-by-step methodology for safe laboratory handling.

  • PPE Selection & Verification: Don a fully fastened laboratory coat, chemical splash goggles, and minimum 4-mil nitrile gloves. Causality: Nitrile provides a superior barrier against lipophilic organic amides compared to latex.

  • Engineering Controls: Conduct all weighing, solvent dissolution, and transfer operations within a certified Class II chemical fume hood (minimum face velocity of 100 fpm)[2].

  • Material Transfer: Utilize anti-static, grounded spatulas for solid handling to prevent electrostatic dispersion of particulates. If the batch presents as a viscous oil at room temperature, utilize positive-displacement pipettes to ensure accurate volumetric transfer without generating aerosols.

  • In-Process Monitoring: Keep containers tightly sealed when not actively transferring material to prevent moisture absorption and environmental contamination[4].

Spill Response & Decontamination Protocol

A self-validating system for immediate spill management.

  • Immediate Isolation: Evacuate the immediate vicinity. If the spill involves aerosolized powder, allow 15 minutes for the particulates to settle before re-entering with appropriate respiratory protection (e.g., N100 or P3 respirator)[5].

  • Containment & Absorption:

    • Liquid/Solution Spills: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth[2]. Causality: Inert absorbents physically trap the lipophilic compound without risking exothermic chemical reactions.

    • Solid Spills: Lightly mist the powder with a 5% ethanol/water solution to suppress dust formation prior to collection.

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed material into a rigid, high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination (The Causality Step): Wash the affected surface with a 0.1 M HCl solution. Causality: The acid protonates the basic pyridine ring, converting the lipophilic amide into a water-soluble salt. Follow this with a secondary wash using a mild surfactant and deionized water to remove any residual organics.

  • Validation: Swab the decontaminated area and analyze the swab extract via UV-Vis spectroscopy or HPLC to empirically confirm the complete removal of the chemical.

Waste Segregation & Disposal Plan

Proper disposal is critical to prevent environmental toxicity and ensure regulatory compliance[3].

  • Waste Segregation:

    • Solid Waste: Place contaminated gloves, wipes, and absorbent materials into double-lined, biohazard/chemical waste bags.

    • Liquid Waste: Segregate organic solvent mixtures containing the compound into dedicated, clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys. Do not mix with aqueous acidic/basic waste streams[6].

  • Container Labeling: Affix compliant hazard labels detailing the exact contents: "Hazardous Waste: N-Butyl-N-methylpyridine-3-carboxamide (Toxic NOx Emitter)".

  • Final Disposal: Transfer the segregated waste to a licensed hazardous waste management facility[2]. The mandated disposal method is high-temperature rotary kiln incineration (minimum 1,000°C) .

    • Causality: Temperatures exceeding 1,000°C are required to fully cleave the stable amide bonds. The facility must be equipped with NOx scrubbers to neutralize the resulting nitrogen oxide gases, preventing atmospheric release[3].

Quantitative Data Summary

Property / ParameterSpecification / ClassificationOperational Implication
CAS Number 142566-02-7Unique identifier for SDS and waste tracking[7].
Molecular Formula C11H16N2ONitrogen-rich; dictates NOx scrubbing during disposal.
Physical State Solid / Viscous LiquidProne to aerosolization (solid) or surface adhesion (liquid).
Solubility High in Organics, Low in WaterRequires organic solvents or acidic aqueous solutions for cleanup.
Waste Classification Hazardous Organic WasteMust be processed by licensed carriers via incineration[3].
Combustion Byproducts CO, CO2, NOxAbsolute prohibition of open-air burning or standard landfill disposal[2].

Mechanistic Diagram: Waste Segregation & Disposal Workflow

WasteDisposal Start N-Butyl-N-methylpyridine- 3-carboxamide Waste Solid Solid/Absorbed Waste (Spill Cleanup & PPE) Start->Solid Inert Absorbents Liquid Liquid Waste (Reaction & Wash Solvents) Start->Liquid Solvent Extraction Incineration High-Temp Incineration (>1,000°C + NOx Scrubbing) Solid->Incineration Licensed Carrier Aqueous Aqueous Waste (Acidic Decon Wash) Liquid->Aqueous 0.1M HCl Wash Organic Organic Waste (Halogenated/Non-Halogenated) Liquid->Organic Organic Solvents Aqueous->Incineration pH Neutralized Organic->Incineration Segregated Carboys

Caption: Segregation and high-temperature incineration workflow for pyridine-3-carboxamide waste.

References

  • Zheng, X., et al. "Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors." Journal of Medicinal Chemistry, 1995. URL:[Link]

  • "N-butyl-N-methylpyridine-3-carboxamide CAS Information." Chemsrc, 2025. URL:[Link]

Sources

Comprehensive Safety & Operational Guide: Handling N-Butyl-N-methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7), also known as N-butyl-N-methylnicotinamide, is a specialized N,N-dialkylamide derivative of nicotinic acid. It is frequently utilized as a critical intermediate in the synthesis of piperidine-3-carboxamides and other pharmacologically active compounds, such as human platelet aggregation inhibitors (1)[1].

In compliance with UK COSHH (Control of Substances Hazardous to Health) regulations and international safety standards, this guide provides laboratory professionals with a rigorously validated, step-by-step protocol for the safe handling, transfer, and disposal of this compound.

Chemical Profile & Mechanistic Hazards

To design an effective safety protocol, one must first understand the molecular behavior of N-butyl-N-methylpyridine-3-carboxamide.

  • Permeation Enhancement : N,N-dialkylamides are notorious for their solvent properties and their ability to act as potent skin permeation enhancers. The lipophilic butyl and methyl groups facilitate rapid partitioning into the stratum corneum. If dermal contact occurs, the compound can rapidly transport itself—and potentially other dissolved toxic co-solutes—directly into the systemic circulation.

  • Elastomer Degradation : The amide functionality aggressively swells and degrades standard laboratory elastomers, particularly nitrile and latex. This structural degradation compromises the integrity of standard PPE within minutes of exposure.

  • Irritation Profile : Based on the behavior of nicotinamide derivatives, the compound is classified as a severe eye irritant (H319) and skin irritant (H315), with the potential to cause respiratory irritation (H335) if aerosolized or handled as a fine powder (2)[2].

Hazard Classification & Operational Mitigation
Hazard ClassGHS StatementOperational Mitigation
Skin Irritation (Cat 2) H315: Causes skin irritationButyl rubber primary gloves; Tychem® apron.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationIndirect-vented splash goggles; Face shield.
STOT-SE (Cat 3) H335: May cause respiratory irritationFume hood handling; N100/P100 respirator if aerosolized.

PPE Systems & Rationale

Selecting the correct Personal Protective Equipment (PPE) requires moving beyond standard laboratory defaults. The following system is engineered specifically for N,N-dialkylamide compatibility.

PPE ComponentSpecificationBreakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber (>0.3 mm) or EVOH Laminate (Silver Shield)> 240 minutesButyl rubber provides high resistance to polar organic solvents and amides, preventing polymer swelling and permeation (3)[3].
Secondary Gloves Nitrile (Disposable, 4-6 mil)< 10 minutes (Splash only)Worn over the primary glove to provide tactile dexterity and immediate visual indication of contamination. Must be discarded immediately upon splash.
Eye Protection Indirect-Vented Chemical Splash GogglesN/AAmides can cause severe corneal damage. Goggles prevent capillary action that can draw liquids around standard safety glasses.
Body Protection Flame-Resistant Lab Coat + Tychem® ApronN/ATychem provides a non-permeable barrier against lipophilic liquids, protecting the torso during transfers.

Operational Workflows: Step-by-Step Methodology

The following protocol ensures a self-validating system where each step verifies the safety of the next.

Phase A: Pre-Operation Setup
  • Ventilation Verification : Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Causality: Proper airflow contains any volatile components or aerosols generated during transfer.

  • Zone Preparation : Line the hood working surface with a chemical-resistant, absorbent bench pad (polyethylene backing down).

  • Equipment Staging : Pre-position all necessary glassware, spatulas, and closed-system transfer devices within the hood to minimize hand movement in and out of the sash.

Phase B: Execution & Transfer
  • Don PPE : Layer PPE in the following order: Lab coat, Tychem apron, inner butyl gloves, outer nitrile gloves, goggles.

  • Container Opening : Open the primary container of N-butyl-N-methylpyridine-3-carboxamide only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Material Transfer :

    • If Liquid/Oil: Use a positive-displacement pipette or a glass syringe with a Luer-Lock tip. Causality: N,N-dialkylamides possess low surface tension and can easily drip from standard air-displacement pipettes.

    • If Solid: Use a grounded, anti-static micro-spatula to prevent aerosolization via static repulsion.

  • Seal & Decontaminate : Immediately seal the primary container. Wipe the exterior of the container with a lint-free wipe dampened with a 10% alkaline detergent solution before removing it from the hood.

Spill Response & Decontamination Plan

In the event of a breach, immediate and structured response is critical.

Spill Response Protocol
  • Isolate : Alert personnel and isolate the area. Keep the fume hood running.

  • Contain : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Organic absorbents (like sawdust) may react exothermically with concentrated amides or co-solutes.

  • Neutralize & Collect : Carefully sweep the absorbed mixture using a spark-proof dustpan. Place the waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination : Wash the spill area with a strong alkaline detergent and water. Causality: Amides are resistant to mild aqueous washing but can be mobilized and partially hydrolyzed by alkaline surfactants.

Waste Disposal
  • Do not mix N-butyl-N-methylpyridine-3-carboxamide waste with halogenated streams unless specifically required by the reaction protocol.

  • Label clearly as "Non-Halogenated Organic Waste - Contains Amides" and dispose of via a licensed, COSHH/EPA-compliant incineration facility.

Process Visualization

G Start 1. Pre-Operation Verify Fume Hood (>100 fpm) PPE 2. PPE Assembly Butyl Gloves, Goggles, Apron Start->PPE Handling 3. Chemical Execution Closed-System Transfer PPE->Handling Spill Spill Detected? Handling->Spill SpillResp 4a. Spill Response Inert Absorbent (Vermiculite) Spill->SpillResp Yes Decon 4b. Decontamination Alkaline Detergent Wash Spill->Decon No SpillResp->Decon Waste 5. Waste Disposal Incineration (EPA/COSHH Compliant) Decon->Waste

Operational workflow and spill response matrix for handling N,N-dialkylamide derivatives.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • NICOTINAMIDE CAS No 98-92-0 - Safety Data Sheet Source: CDH Fine Chemical URL
  • 2022 PRODUCT SDS SHEETS VOLUME 2 US Source: Bartlett Tree Experts URL
  • α,α'-bis<3-(N-butyl-N-methylcarbamoyl)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.